Fmoc-aminooxy-PEG2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-aminooxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c20-25-11-9-23-10-12-26-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13,20H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENKAHPGFOITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Overview of the Heterobifunctional Linker: Fmoc-aminooxy-PEG2-NH2
Introduction:
Fmoc-aminooxy-PEG2-NH2 is a specialized, heterobifunctional chemical linker widely employed by researchers in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs).[1][2] Its unique linear structure incorporates four key chemical moieties, each serving a distinct purpose in the controlled assembly of complex biomolecular structures. This guide provides a detailed examination of its molecular architecture.
Molecular Structure and Core Components:
The structure of this compound is defined by the sequential arrangement of a protecting group, a reactive handle, a spacer, and a terminal functional group. These components are:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group located at one terminus of the molecule. Its primary function is to mask a primary amine, preventing it from reacting prematurely during multi-step chemical syntheses. The Fmoc group can be selectively removed under mild basic conditions to reveal the amine for subsequent conjugation.
-
Aminooxy Group (-O-NH2): Adjacent to the PEG spacer, the aminooxy group serves as a highly specific reactive handle. It readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime bond. This specific reactivity is crucial for site-specific modifications of proteins or other molecules that have been engineered to contain a carbonyl group.[3]
-
PEG2 (Polyethylene Glycol) Linker: This component is a short, hydrophilic spacer consisting of two repeating ethylene (B1197577) glycol units (-O-CH2-CH2-O-CH2-CH2-). The PEG2 linker enhances the aqueous solubility of the molecule and the resulting conjugate. Furthermore, it provides spatial separation between the conjugated molecules, which can help to preserve their individual biological functions and reduce steric hindrance.
-
Terminal Amine Group (-NH2): At the opposite end of the molecule from the Fmoc group is a primary amine. This functional group provides a versatile point of attachment for various substrates, such as carboxylic acids (forming an amide bond) or other activated chemical species.
Structural Connectivity:
The molecule is assembled in a linear fashion. The terminal primary amine is connected to one end of the PEG2 spacer. The other end of the PEG2 spacer is attached to the oxygen atom of the aminooxy group. The nitrogen of this aminooxy group is, in turn, protected by the Fmoc group.
Data Presentation
The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C19H22N2O5 | [4][5][6] |
| Molecular Weight | 358.39 g/mol | [3][4][5][6] |
| CAS Number | 190249-87-7 | [3] |
Mandatory Visualization
The logical relationship between the core components of the this compound molecule is depicted in the diagram below.
Caption: Logical structure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. chemscene.com [chemscene.com]
Fmoc-aminooxy-PEG2-NH2: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, stability, and key experimental protocols, designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective application. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group, each conferring specific functionalities crucial for advanced bioconjugation strategies.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₅ |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 190249-87-7 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). The PEG2 spacer enhances hydrophilicity, contributing to its solubility profile. |
| Storage | Recommended storage at -20°C for long-term stability. Solutions in solvents like DMSO can be stored at -80°C for up to six months or -20°C for one month. Repeated freeze-thaw cycles should be avoided. |
Stability Profile
The stability of this compound is dictated by its three core components: the Fmoc protecting group, the PEG spacer, and the aminooxy functional group.
-
Fmoc Group Stability: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It is stable under acidic conditions, such as during treatment with trifluoroacetic acid (TFA), which is commonly used for the cleavage of other protecting groups in peptide synthesis.[1] However, it is readily cleaved under basic conditions, most commonly with a solution of piperidine (B6355638) in DMF.
-
PEG Spacer Stability: The diethenoxy (PEG2) linker consists of stable ether linkages that are generally resistant to a wide range of chemical conditions, including acidic and basic environments typically employed in bioconjugation and peptide synthesis.[1] This inertness ensures the integrity of the spacer during synthetic manipulations.
-
Aminooxy Group Stability: The aminooxy group is a robust functional group used for forming stable oxime bonds with aldehydes and ketones. It is generally stable under neutral and mild acidic or basic conditions. However, it is important to avoid strong oxidizing or reducing agents, which can potentially degrade the aminooxy functionality.[2] The oxime ligation reaction itself is most efficient at a slightly acidic pH, typically between 4 and 6.[3]
Key Signaling Pathways and Experimental Workflows
The utility of this compound is centered around two key chemical transformations: the deprotection of the Fmoc group to reveal a primary amine and the reaction of the aminooxy group to form an oxime bond.
Fmoc Deprotection Workflow
The removal of the Fmoc group is a critical step to unmask the primary amine, which can then be used for subsequent conjugation reactions.
Caption: Workflow for the deprotection of the Fmoc group from this compound.
Oxime Ligation Signaling Pathway
The aminooxy group reacts specifically with an aldehyde or ketone to form a stable oxime linkage, a cornerstone of chemoselective ligation.
Caption: Signaling pathway of oxime ligation between an aminooxy-functionalized molecule and a carbonyl compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key applications of this compound.
Protocol 1: Solution-Phase Fmoc Deprotection
This protocol describes the removal of the Fmoc group from this compound in a solution phase.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF in the reaction vessel.
-
Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture. A 2-5 fold molar excess of piperidine is typically sufficient.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure (e.g., using a rotary evaporator).
-
Co-evaporate with a solvent like toluene (B28343) to help remove residual piperidine.
-
The resulting crude product, the deprotected H2N-aminooxy-PEG2-NH2, can often be used directly in the next step.
-
For purification, if necessary, precipitation with cold diethyl ether can be attempted. Due to the polarity of the free amine, silica (B1680970) gel chromatography may be challenging.[5]
-
Protocol 2: Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG2-NH2 linker to an aldehyde- or ketone-containing molecule.
Materials:
-
Deprotected H2N-aminooxy-PEG2-NH2
-
Aldehyde- or ketone-functionalized molecule
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0 is a good starting point. The optimal pH is typically between 4 and 6.[3]
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction vessel
-
Stirring/shaking apparatus
-
HPLC or Mass Spectrometry (MS) for reaction monitoring and product analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing molecule in the chosen reaction buffer.
-
Dissolve the deprotected H2N-aminooxy-PEG2-NH2 in the same buffer.
-
-
Ligation Reaction:
-
Combine the solutions of the two reactants in the reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of the aminooxy linker is often used to drive the reaction to completion.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound and the concentrations of the reactants.
-
Monitoring: Monitor the formation of the oxime conjugate by HPLC or MS.
-
Purification: Once the reaction is complete, the conjugate can be purified using standard techniques such as reverse-phase HPLC or size-exclusion chromatography, depending on the properties of the final product.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and drug development. Its well-defined chemical properties and predictable reactivity allow for the precise and efficient construction of complex biomolecular architectures. By understanding its stability profile and employing optimized experimental protocols, scientists can effectively leverage this linker to advance their research and development efforts.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable construction of complex peptide chains.[1][] Its widespread adoption stems from its unique chemical properties, particularly its lability under mild basic conditions, which offers a significant advantage over the harsher acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1][3] This key difference forms the basis of the Fmoc/tBu orthogonal protection strategy, allowing for the selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group in contemporary peptide synthesis, delving into the chemical principles of Fmoc-based SPPS, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying chemical workflows and mechanisms.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4][5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[4] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[][4] This orthogonal protection strategy permits the selective removal of the N-terminal protecting group without affecting the acid-labile protecting groups on the amino acid side chains.[3][4]
The synthesis cycle consists of three primary steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The deprotection reaction proceeds via a β-elimination mechanism.[3][4]
-
Washing: Thorough washing of the resin is performed to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[4]
-
Amino Acid Coupling: This involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[4] This step is facilitated by a coupling reagent.[6]
This cycle is repeated for each amino acid in the desired sequence. Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA).[5][7]
The Chemistry of the Fmoc Group
The utility of the Fmoc group in SPPS is centered on its base-lability.[1] Its structure comprises a fluorene (B118485) ring system linked to the amino group via a methoxycarbonyl bridge.[1]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][] Fmoc-OSu is often preferred as the reaction conditions are easier to control and it produces fewer side reactions.[]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[3][8] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which then decarboxylates.[9][10] The liberated dibenzofulvene is a reactive intermediate that is trapped by the excess amine in the deprotection solution to form a stable adduct.[11]
Caption: Mechanism of Fmoc deprotection by piperidine.[1]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[12]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[12]
-
Drain: Drain the deprotection solution.[12]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
Protocol 2: Amino Acid Coupling
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) to activate the amino acid.[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[14]
Protocol 3: Monitoring of Fmoc Deprotection
The deprotection of the Fmoc group can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution at approximately 301 nm.[1][3] This allows for the quantitative assessment of the reaction's completion.
Protocol 4: Cleavage from Resin and Final Deprotection
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1][12]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.[1]
Quantitative Data in Fmoc-SPPS
The efficiency of Fmoc-SPPS is dependent on the precise control of reaction conditions. The following tables summarize common reagents and conditions.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration | Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established.[12] | Can promote aspartimide and diketopiperazine formation.[12][15] Regulated in some regions.[12] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Equivalent efficiency to piperidine.[12] Not a controlled substance.[12] | Similar propensity for side reactions as piperidine.[12] |
| Piperazine | 5-10% in NMP/EtOH | 2 x 10-15 min | Reduced toxicity compared to piperidine.[12] Can minimize certain side reactions.[16] | Less soluble in DMF, may require solvent mixtures.[12] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[12] Can suppress diketopiperazine formation.[12] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[12] |
Table 2: Comparison of Fmoc and Boc Strategies in SPPS
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very acid-labile or orthogonal |
| Final Cleavage | Strong acid (e.g., TFA, HF) | Very strong acid (e.g., HF) |
| Advantages | Milder deprotection conditions, compatible with sensitive residues, automation-friendly.[5][17] | Less expensive reagents. |
| Disadvantages | Potential for side reactions like diketopiperazine and aspartimide formation.[14][18] | Harsh acidic conditions can degrade sensitive peptides.[7] |
Visualization of Fmoc-SPPS Workflow
The cyclical nature of Fmoc-SPPS is a key to its success and amenability to automation.
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.[4]
Potential Side Reactions in Fmoc Chemistry
Despite its numerous advantages, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.
-
Diketopiperazine Formation: This is a significant side reaction at the dipeptide stage, where the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[14][15] This is particularly problematic when proline is the second amino acid.[15]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide (B58015) ring (aspartimide), especially when followed by amino acids like glycine, asparagine, or serine.[14][17][18] This can lead to a mixture of α- and β-peptides upon ring-opening.[17] The addition of HOBt to the piperidine solution can help reduce aspartimide formation.[14]
-
Racemization: While the use of urethane-based protecting groups like Fmoc suppresses racemization, it can still occur, particularly during the activation step of sterically hindered amino acids.[14] The addition of additives like HOBt or HOAt can help to minimize racemization.[14]
-
+51 Da Adduct Formation: For peptides containing a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can occur, leading to a dehydroalanine (B155165) residue which can then react with piperidine to form a +51 Da adduct.[15]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[5][14] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[17] A thorough understanding of the underlying chemistry, careful execution of experimental protocols, and awareness of potential side reactions are essential for the successful application of this powerful synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. One moment, please... [powdersystems.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. connectsci.au [connectsci.au]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
function of the aminooxy group in bioconjugation
An In-depth Technical Guide to the Function of the Aminooxy Group in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in modern life sciences, diagnostics, and therapeutics.[1] The success of this field relies on the availability of chemoselective ligation reactions—reactions that form a stable covalent bond between two functional groups with high specificity and yield, under mild, physiologically compatible conditions, and in the presence of a multitude of other functional groups found in biomolecules.[2][3]
Among the elite class of bioorthogonal "click" chemistries, oxime ligation has emerged as a robust and versatile tool.[1][4] This reaction involves the chemoselective condensation of an aminooxy group (-O-NH₂) with a carbonyl moiety, specifically an aldehyde or a ketone, to form a stable oxime bond (C=N-O).[5][6][7] The aminooxy group's unique reactivity, the exceptional stability of the resulting linkage, and the mild reaction conditions required have made it indispensable for applications ranging from protein modification and antibody-drug conjugates (ADCs) to hydrogel formation and cell surface labeling.[8][9][10]
This technical guide provides an in-depth exploration of the core principles governing the . It details the reaction mechanism, factors influencing reaction kinetics and stability, quantitative data, experimental protocols, and key applications to equip researchers and drug development professionals with the knowledge to effectively implement this powerful chemical tool.
Core Principles of Oxime Ligation
The foundational reaction is the condensation between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone, which proceeds with the elimination of a water molecule.[11] This transformation is highly specific, as aldehydes and ketones are generally absent in native biological systems (with some exceptions), thus preventing off-target reactions with other biological functional groups.[10]
Reaction Mechanism
The formation of an oxime is a two-step process involving a tetrahedral intermediate:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the aminooxy group on the electrophilic carbonyl carbon. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.
-
Dehydration: The intermediate is then dehydrated to form the final oxime product with its characteristic C=N double bond. This dehydration step is the rate-limiting step and is typically catalyzed by acid.[11][12]
The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[13]
Factors Influencing Reaction Kinetics
The efficiency and rate of oxime ligation are critically dependent on several factors, which can be modulated to optimize conjugation outcomes.
pH
The reaction rate is highly pH-dependent. Optimal rates are typically observed in mildly acidic conditions (pH 4-5).[1][14][15] This is because the rate-limiting dehydration step requires protonation of the hydroxyl group in the tetrahedral intermediate, making it a better leaving group (water). However, at very low pH, the aminooxy nucleophile becomes protonated (-O-NH₃⁺), rendering it non-nucleophilic and halting the initial attack.[11] At physiological pH (~7.4), the uncatalyzed reaction is often slow because of the low concentration of protons available to catalyze the dehydration step.[11][16]
| pH Range | Effect on Reactivity and Stability | Reference |
| < 4.0 | Reaction slows due to protonation of the aminooxy group; oxime bond is susceptible to hydrolysis. | [5][17][18] |
| 4.0 - 5.5 | Optimal pH range for most uncatalyzed or aniline-catalyzed oxime ligations. | [1][11][14][15][19] |
| 6.5 - 7.5 | Slower reaction rate, often requiring a catalyst for efficient conjugation. Oxime bond is highly stable. | [11][16][20] |
| > 8.0 | Reaction rate decreases as the dehydration step becomes less efficient. | [12][21] |
Catalysis
To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are frequently employed. Aniline and its derivatives, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are the most common and effective catalysts.[6][14][15][16][22]
The catalytic mechanism involves the rapid, reversible formation of a protonated Schiff base (an iminium ion) between the catalyst and the carbonyl compound. This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group. The aminooxy group then displaces the catalyst in a transimination reaction to form the final, more stable oxime product.[9] The use of these catalysts can accelerate the reaction by orders of magnitude at physiological pH.[9][22][23]
| Catalyst | Relative Efficiency Enhancement (vs. Aniline) | Key Features & Conditions | Reference |
| Aniline | 1x (Baseline) | Standard catalyst, effective at 10-100 mM, pH 4.5-7.0. | [11][24][25] |
| m-Phenylenediamine (mPDA) | ~2-15x | More effective than aniline, partly due to much greater aqueous solubility allowing higher concentrations. | [22][26] |
| p-Phenylenediamine (pPDA) | ~19-20x | Highly effective catalyst at neutral pH, even at low mM concentrations. | [14][15][16] |
Reactant Structure
The intrinsic reactivity of the carbonyl and aminooxy partners also plays a significant role:
-
Carbonyl Partner : Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.[5][27] Electron-withdrawing groups adjacent to the carbonyl group can enhance its reactivity.[11]
-
Aminooxy Partner : The structure of the R-group on the aminooxy moiety (R-O-NH₂) can have a modest influence on stability and reactivity.[11]
Stability of the Oxime Bond
A defining feature of oxime ligation is the exceptional hydrolytic stability of the resulting bond, especially when compared to other imine-based linkages like hydrazones.[8][17][28]
-
Comparative Stability : At neutral pH, the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for a simple hydrazone.[28] This stability is attributed to the high electronegativity of the oxygen atom adjacent to the imine nitrogen, which decreases the basicity of the nitrogen and makes it less susceptible to the protonation required to initiate hydrolysis.[5][11][28]
-
pH Dependence of Stability : While highly stable at neutral and basic pH, the oxime bond can undergo acid-catalyzed hydrolysis at low pH (typically pH < 4).[5][17][18] This property can be exploited for controlled-release applications.
-
Reduction for Enhanced Stability : For applications requiring absolute, irreversible stability, the C=N double bond of the oxime can be reduced to a more stable single bond (an alkoxyamine) using reducing agents like sodium cyanoborohydride (NaCNBH₃).[5][17]
| Linkage Type | Relative Hydrolysis Rate (at pD 7.0) | Key Characteristics | Reference |
| Methylhydrazone (C=N-NHCH₃) | ~600x | Less stable, more susceptible to hydrolysis. | [28] |
| Acetylhydrazone (C=N-NHCOCH₃) | ~300x | Intermediate stability. | [28] |
| Semicarbazone (C=N-NHCONH₂) | ~160x | Intermediate stability. | [28] |
| Oxime (C=N-O-R) | 1x (Baseline) | Highly stable at physiological pH, considered the linkage of choice for stable bioconjugates. | [11][17][28] |
Applications and Experimental Workflow
The reliability and chemoselectivity of oxime ligation have led to its widespread adoption in numerous bioconjugation applications:
-
Protein and Peptide Modification : Site-specific labeling of proteins and peptides with probes, tags, or other molecules.[8][29]
-
Antibody-Drug Conjugates (ADCs) : Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[27]
-
Glycoprotein and Polysaccharide Labeling : Conjugation to carbohydrate moieties after mild periodate (B1199274) oxidation to generate aldehyde groups.[30][31][32]
-
Oligonucleotide Conjugation : Attaching ligands to nucleic acids to improve their therapeutic potential.[33][34]
-
Radiolabeling : Incorporating radionuclides like ¹⁸F for PET imaging, where the rapid and efficient ligation is crucial due to short half-lives.[6]
-
Hydrogel Formation and Surface Modification : Creating biocompatible materials and functionalizing surfaces for cell culture or diagnostic arrays.[9]
General Experimental Workflow
The process for creating a bioconjugate via oxime ligation typically follows a logical sequence of steps involving preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.
Detailed Experimental Protocols
Protocol 1: General Catalyzed Oxime Ligation at Neutral pH
This protocol describes a general method for conjugating an aminooxy-functionalized molecule to an aldehyde- or ketone-bearing biomolecule (e.g., a protein) at physiological pH using a catalyst.
Materials:
-
Aldehyde- or ketone-functionalized biomolecule
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG, aminooxy-biotin)
-
Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in water or DMSO (prepare fresh)[24]
-
Quenching Reagent (optional): 1 M Acetone or 1 M Methoxyamine
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes appropriate for the biomolecule's size.
Procedure:
-
Biomolecule Preparation: Dissolve the aldehyde/ketone-functionalized biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).
-
Reagent Preparation: Dissolve the aminooxy-functionalized molecule in a compatible solvent (e.g., DMSO or Reaction Buffer) to create a concentrated stock solution (e.g., 10-100 mM).
-
Reaction Initiation: Add the aminooxy-reagent stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess.
-
Catalyst Addition: Add the pPDA catalyst stock solution to the reaction mixture to achieve a final concentration of 2-10 mM.[15][16]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Purification: Once the reaction is complete, remove the excess small molecules (unreacted aminooxy reagent, catalyst) by SEC or by dialyzing the reaction mixture against a suitable buffer (e.g., PBS) for 24-48 hours with multiple buffer changes.[1]
-
Analysis: Characterize the final conjugate using mass spectrometry to confirm the mass shift corresponding to the conjugation and use SDS-PAGE or HPLC to assess purity.
Protocol 2: Labeling of Glycoproteins via Periodate Oxidation and Oxime Ligation
This protocol details the labeling of glycosylation sites on an antibody by first creating aldehyde groups through mild oxidation, followed by conjugation with an aminooxy-functionalized dye.[31]
Materials:
-
Antibody (e.g., IgG) at ≥2 mg/mL in PBS
-
Oxidation Reagent: Sodium meta-periodate (NaIO₄)
-
Aminooxy-CF® Dye (or other aminooxy-functionalized probe)[31]
-
Reaction Buffer: 100 mM Sodium Acetate (B1210297), pH 5.5
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Antibody Preparation: Exchange the antibody into 100 mM Sodium Acetate, pH 5.5 using a desalting column. Adjust the concentration to 2 mg/mL.
-
Oxidation:
-
Prepare a fresh 100 mM solution of NaIO₄ in the acetate buffer.
-
Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Remove excess periodate by passing the solution through a desalting column equilibrated with the same acetate buffer. The antibody now has aldehyde groups on its carbohydrate chains.
-
-
Ligation Reaction:
-
Prepare a 5 mM stock solution of the Aminooxy-CF® Dye in DMSO.[31]
-
Add a 20- to 50-fold molar excess of the aminooxy dye to the oxidized antibody solution. Aniline can be added to 10 mM to catalyze the reaction, though the acidic pH is often sufficient.
-
Incubate in the dark at room temperature for 2 hours.[31]
-
-
Purification: Remove unreacted dye by running the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max) according to the manufacturer's instructions.
Conclusion
The aminooxy group is a cornerstone of modern bioconjugation chemistry, enabling the precise and stable linkage of molecules under biologically compatible conditions. Its reaction with aldehydes and ketones to form a highly stable oxime bond is characterized by exceptional chemoselectivity and tunable kinetics. The ability to accelerate this ligation at physiological pH with nucleophilic catalysts has broadened its applicability immensely. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of oxime ligation—from its pH and catalyst dependence to the intrinsic stability of the resulting bond—is critical for designing and executing successful conjugation strategies. The robustness and versatility of this chemistry ensure that the aminooxy group will remain an invaluable tool in the development of next-generation protein therapeutics, diagnostics, and advanced biomaterials.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical ligation - Wikipedia [en.wikipedia.org]
- 3. [PDF] Chemoselective ligation reactions with proteins, oligosaccharides and cells. | Semantic Scholar [semanticscholar.org]
- 4. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. diva-portal.org [diva-portal.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 28. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. biotium.com [biotium.com]
- 31. biotium.com [biotium.com]
- 32. scispace.com [scispace.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG2 Spacer in Linker Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers and Spacers in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far more than a simple bridge.[1][2] It is a critical determinant of a therapeutic's success, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[2][3] Within the linker, the spacer unit plays a pivotal role in modulating these properties. Among the various spacer technologies, the two-unit polyethylene (B3416737) glycol (PEG2) spacer has emerged as a versatile and widely adopted component.[4][5]
This technical guide provides a comprehensive exploration of the purpose of the PEG2 spacer in linker molecules. We will delve into its fundamental physicochemical properties, its impact on the biological performance of advanced therapeutics, and provide detailed experimental protocols for its evaluation.
Core Functions and Physicochemical Properties of the PEG2 Spacer
The PEG2 spacer, composed of two repeating ethylene (B1197577) oxide units, imparts a unique and advantageous set of characteristics to linker molecules.[6][7] Its primary functions are rooted in its distinct physicochemical nature.
Enhanced Hydrophilicity and Solubility: A significant challenge in drug development is the often-hydrophobic nature of potent cytotoxic payloads in ADCs and the complex molecular structures of PROTACs.[3][8] This hydrophobicity can lead to aggregation, poor solubility, and manufacturing difficulties.[3] The inclusion of a hydrophilic PEG2 spacer effectively mitigates these issues by increasing the overall water solubility of the conjugate.[5][8][9] This is due to the ability of the ether oxygen atoms in the PEG chain to form hydrogen bonds with water molecules.[7][10][11]
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer with low toxicity and minimal immunogenicity.[7][8] The PEG2 spacer can create a "stealth" effect by forming a hydration shell around the conjugate, which can shield it from recognition by the immune system and reduce clearance by the reticuloendothelial system.[7][12]
Modulation of Physicochemical and Pharmacokinetic Properties: The length and composition of the linker, including the PEG2 spacer, directly influence the physicochemical properties of the entire therapeutic molecule. These properties, in turn, dictate its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.[4][13]
The incorporation of a PEG spacer can:
-
Prolong Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation time in the bloodstream.[3][13][14]
-
Improve Bioavailability: Enhanced solubility and stability contribute to improved bioavailability of the therapeutic agent.[15]
-
Protect from Proteolytic Degradation: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting peptide-based linkers or payloads from degradation.[13]
Applications of the PEG2 Spacer in Advanced Therapeutics
The unique properties of the PEG2 spacer make it a valuable tool in the design of both ADCs and PROTACs.
In Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG2 spacer within the linker architecture offers several advantages:
-
Improved Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by the PEG spacer can enable the conjugation of a higher number of drug molecules per antibody (higher DAR) without causing aggregation.[3][8] This is crucial for delivering a sufficiently potent dose of the cytotoxic agent to the target cancer cells.[3]
-
Enhanced Stability and Tolerability: By improving solubility and reducing aggregation, PEG spacers contribute to the overall stability and tolerability of the ADC.[16][17]
-
Balancing Hydrophobicity: A PEG2 spacer can effectively counteract the hydrophobicity of the payload and other linker components, leading to an ADC with a more favorable biophysical profile.[4][16]
In PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[1][2][18] The linker in a PROTAC is not merely a spacer but a critical element for facilitating the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1][2]
The PEG2 spacer plays a crucial role in PROTAC design by:
-
Providing Optimal Length and Flexibility: The length of the linker is a critical parameter in PROTAC design, often exhibiting a "Goldilocks effect" where a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding.[1] The PEG2 spacer offers a balance of moderate length and flexibility that can be optimal for the formation of a stable ternary complex for certain POI and E3 ligase pairs.[1]
-
Improving Physicochemical Properties: Similar to its role in ADCs, the PEG2 spacer enhances the solubility and cell permeability of the PROTAC molecule, which is essential for its biological activity.[2][5][18]
Quantitative Data on the Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance indicators of ADCs and PROTACs.
Table 1: Impact of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)
| Linker-Payload | Cleavable Trigger | PEG Spacer Length | Average DAR | Reference |
| DTPM-Val-Ala | Hydrophobic | PEG12 | 3.0 | [4] |
| DTPM-Val-Ala | Hydrophobic | None | 1.4 | [4] |
| DTPM-Val-Cit | Less Hydrophobic | PEG12 | 2.7 | [4] |
| DTPM-Val-Cit | Less Hydrophobic | None | 3.8 | [4] |
| Maleimide Chemistry | Non-cleavable | PEG2 | Similar to PEG4 | [4] |
| Maleimide Chemistry | Non-cleavable | PEG4 | Similar to PEG2 | [4] |
| Val-Cit-PABC | Cleavable | PEG2 | 3.9 | [4] |
| Val-Cit-PABC | Cleavable | PEG8 | 2.4 | [4] |
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC | Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| PROTAC 1 | Alkyl | 8 | 10 | 45 | [2] |
| PROTAC 2 | PEG2 | 12 | 22 | 174.5 | [2] |
| PROTAC 3 | PEG4 | 14 | 30 | 193.0 | [2] |
Experimental Protocols
Detailed and standardized protocols are essential for the systematic evaluation of PEG linkers in drug development.
Protocol 1: Synthesis of a PEG2-Containing Linker for ADC Conjugation
This protocol describes a general method for synthesizing a maleimide-functionalized PEG2 linker for conjugation to thiol groups on an antibody.
Materials:
-
Amino-PEG2-acid[19]
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Boc-protected amino-PEG2-acid
Procedure:
-
Boc Deprotection: Dissolve Boc-protected amino-PEG2-acid in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected amino-PEG2-acid.
-
Coupling Reaction: Dissolve the deprotected amino-PEG2-acid and MC-NHS in DMF. Add DIPEA to the solution and stir at room temperature overnight.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the maleimide-PEG2-acid linker.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a PEG-containing linker in plasma by measuring the degradation of the conjugate over time.[14]
Materials:
-
PEG-conjugated therapeutic (e.g., ADC or PROTAC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the PEG-conjugated therapeutic in PBS to a final concentration of 1 µM. Add the diluted conjugate to pre-warmed human plasma to a final concentration of 0.5 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately add the plasma aliquot to a 3-fold excess of cold quenching solution to precipitate plasma proteins and stop the reaction.
-
Sample Preparation: Vortex the quenched samples and centrifuge at >10,000 x g for 10-15 minutes. Collect the supernatant for analysis.[14]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and any released payload or degradation products.
-
Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the in vitro half-life (t½) of the linker.[14]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic potential of a PEGylated therapeutic, such as an ADC, on cancer cell lines.[20]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated therapeutic (e.g., ADC) and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PEGylated therapeutic and control compounds in complete cell culture medium. Replace the medium in the cell plate with the compound dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the application and evaluation of PEG2 spacers.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC) featuring a PEG2 spacer.
Caption: Mechanism of action of a PROTAC utilizing a PEG2 linker.
Caption: A typical workflow for the evaluation of a PEGylated therapeutic.
Conclusion
The PEG2 spacer is a critical and versatile component in the design of advanced linker molecules for therapeutics such as ADCs and PROTACs. Its ability to enhance hydrophilicity, improve biocompatibility, and provide optimal spacing and flexibility makes it an invaluable tool for overcoming common challenges in drug development. A thorough understanding of the properties of the PEG2 spacer and the implementation of rigorous experimental evaluation are essential for the rational design and optimization of next-generation targeted therapies. This guide provides a foundational resource for researchers and drug development professionals to leverage the full potential of the PEG2 spacer in their pursuit of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. books.rsc.org [books.rsc.org]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. lifetein.com [lifetein.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solubility mystery solved - HIMS - University of Amsterdam [hims.uva.nl]
- 11. researchgate.net [researchgate.net]
- 12. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. qyaobio.com [qyaobio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. precisepeg.com [precisepeg.com]
- 19. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 20. benchchem.com [benchchem.com]
The Chemistry of Connection: An In-depth Technical Guide to Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the ability to selectively and stably connect different molecular entities is paramount. Oxime ligation has emerged as a powerful and versatile tool in the bioconjugation toolbox, enabling the precise assembly of complex biomolecular architectures. This technical guide provides a comprehensive overview of the core principles of oxime ligation chemistry, its kinetics, and practical applications, offering researchers the knowledge to harness this remarkable reaction for their scientific endeavors.
Core Principles of Oxime Ligation
Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or a ketone.[1] This reaction is highly valued for its bioorthogonality, meaning it proceeds efficiently in complex biological environments with minimal side reactions involving native functional groups.[2] The reaction's efficiency is, however, notably influenced by the pH of the medium and can be significantly accelerated through catalysis.
The Reaction Mechanism
The formation of an oxime bond proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy moiety performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This initial step leads to the formation of a transient tetrahedral intermediate known as a hemiaminal.
-
Dehydration: The hemiaminal intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable C=N-O oxime linkage.
This reaction is reversible, and the stability of the resulting oxime bond is a key consideration in its application.[3]
The Role of pH
The rate of oxime ligation is highly pH-dependent. The reaction is generally favored under mildly acidic conditions, typically between pH 4 and 5.[4][5] This is because the dehydration step of the hemiaminal intermediate is acid-catalyzed. At lower pH values, the rate of dehydration increases. However, at very low pH, the aminooxy nucleophile can become protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. Conversely, at neutral or basic pH, the uncatalyzed reaction is significantly slower due to the lack of sufficient protonation to facilitate dehydration.[3]
Catalysis of Oxime Ligation
To overcome the sluggish reaction rates at physiological pH (around 7.4), nucleophilic catalysts are often employed. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844) (PPD) and m-phenylenediamine (B132917) (mPDA), have been shown to be highly effective catalysts.[4][6]
The catalytic mechanism involves the formation of a more reactive intermediate. The aniline catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base. This intermediate is more electrophilic than the original carbonyl compound, making it more susceptible to nucleophilic attack by the aminooxy species. The subsequent intramolecular transimination leads to the formation of the oxime product and regeneration of the aniline catalyst.[7]
Quantitative Data on Oxime Ligation
The efficiency and kinetics of oxime ligation can be quantified to aid in the design and optimization of bioconjugation strategies. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Rate Enhancement (Compared to Uncatalyzed) | Typical Concentration | pH | Notes |
| None | 1 | - | 7.0 | Very slow at neutral pH. |
| Aniline | Up to 40-fold at neutral pH[8] | 10-100 mM[4] | 7.0 | The classical catalyst for oxime ligation.[9] |
| p-Phenylenediamine (PPD) | ~19-fold faster than aniline at pH 7[10] | 2-10 mM[4] | 4.0-7.0 | Highly effective, even at low concentrations.[10] |
| m-Phenylenediamine (mPDA) | Up to 15-fold more efficient than aniline[11] | 50-750 mM | 7.0 | Highly soluble, allowing for significant rate acceleration at higher concentrations.[6] |
Table 2: Effect of pH on Oxime Ligation Kinetics
| pH | Reaction Rate | Notes |
| 4.0 - 5.0 | Optimal for uncatalyzed reactions | Acidic conditions may not be suitable for all biomolecules.[5][10] |
| 6.5 - 7.5 | Slower for uncatalyzed reactions; significantly accelerated by catalysts | Ideal for most biological applications to maintain protein stability.[5] |
Table 3: Comparative Stability of Oxime and Hydrazone Linkages
| Linkage | Relative Hydrolytic Stability | Equilibrium Constant (Keq) | Notes |
| Oxime | ~10³-fold more stable than simple hydrazones[12] | >10⁸ M⁻¹[13] | Generally more stable, especially at physiological pH.[12] |
| Hydrazone | Less stable than oximes | 10⁴ - 10⁶ M⁻¹[13] | More susceptible to hydrolysis, particularly under acidic conditions.[3] |
Visualizing the Chemistry
Diagrams illustrating the reaction mechanism and experimental workflows provide a clear visual understanding of the processes involved in oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-aminooxy-PEG2-NH2 for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker molecule integral to modern bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group, offers a versatile platform for the precise and stable linkage of biomolecules.
The aminooxy group facilitates highly selective (chemoselective) conjugation to carbonyl groups (aldehydes and ketones) on target molecules through the formation of a stable oxime bond. This reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideal for sensitive biomolecules. The PEG2 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and the biocompatibility of the final conjugate.[1] The Fmoc protecting group provides an orthogonal handle for subsequent modifications, allowing for a stepwise and controlled conjugation strategy.
Molecular Profile
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₅[1] |
| Molecular Weight | 358.39 g/mol [1] |
| CAS Number | 190249-87-7[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DMF, DMSO); PEG spacer enhances aqueous solubility |
| Storage | Store at 2-8°C[1] |
Key Chemical Transformations
The utility of this compound revolves around two primary chemical reactions: oxime ligation and Fmoc deprotection.
Oxime Ligation
The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage. This reaction is highly efficient and can be performed under physiological conditions, though it is often accelerated at a slightly acidic pH.
Reaction Scheme: Oxime Ligation
Caption: Oxime bond formation between this compound and a carbonyl-containing molecule.
Fmoc Deprotection
The Fmoc group is a base-labile protecting group. It can be efficiently removed using a solution of a secondary amine, most commonly piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This exposes a primary amine on the PEG linker, which can then be used for subsequent conjugation reactions.
Reaction Scheme: Fmoc Deprotection
Caption: Removal of the Fmoc protecting group to yield a free amine.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol for Oxime Ligation
This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized protein
-
Reaction Buffer: 0.1 M sodium phosphate, pH 6.0-7.0 (or 0.1 M acetate (B1210297) buffer, pH 4.5-5.5 for acid-stable proteins)
-
Aniline (B41778) (optional catalyst)
-
Organic co-solvent (e.g., DMF or DMSO), if needed for solubility
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-100 mM).
-
Reaction Setup: Add a 10-50 molar excess of the this compound stock solution to the protein solution. If the linker has limited aqueous solubility, the final concentration of the organic co-solvent should not exceed 10-20%.
-
(Optional) Catalyst Addition: For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Quantitative Parameters for Oxime Ligation:
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.0 | Optimal pH is often slightly acidic (around 6.0) to balance the reactivity of the aminooxy group and the stability of the target molecule.[2] |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may compromise the stability of some biomolecules. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the carbonyl group, pH, and presence of a catalyst. |
| Molar Excess of Linker | 10 - 50 fold | A higher excess can drive the reaction to completion but may complicate purification. |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction at neutral pH.[3] Other catalysts like p-phenylenediamine (B122844) can also be used.[3] |
Protocol for Fmoc Deprotection
This protocol describes the removal of the Fmoc group from the conjugated linker.
Materials:
-
Fmoc-protected conjugate
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Quenching Solution: Acetic acid or other suitable acid
-
Purification system (e.g., HPLC, precipitation)
Procedure:
-
Solubilization: Dissolve the Fmoc-protected conjugate in DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the conjugate solution.
-
Incubation: Incubate at room temperature for 15-30 minutes. The progress can be monitored by HPLC by observing the disappearance of the Fmoc-protected species.
-
Quenching (Optional): The reaction can be quenched by the addition of an acid like acetic acid to neutralize the piperidine.
-
Purification: The deprotected conjugate can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or purified by reverse-phase HPLC.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a two-step conjugation process using this compound.
Caption: A typical experimental workflow for dual conjugation using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for the site-specific attachment of cytotoxic drugs to antibodies.[4]
-
Peptide and Protein Modification: The PEG spacer can improve the pharmacokinetic properties of therapeutic peptides and proteins.
-
Biomaterial Functionalization: It can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.
-
PROTACs and Other Novel Bioconjugates: The bifunctional nature of the linker is well-suited for the synthesis of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).
References
Solubility Profile of Fmoc-aminooxy-PEG2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-aminooxy-PEG2-NH2, a bifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification processes in bioconjugation and drug development workflows.
Physicochemical Properties and Solubility Overview
This compound is a heterobifunctional molecule featuring a base-labile Fmoc-protected aminooxy group, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal primary amine. The presence of the lipophilic Fmoc group and the hydrophilic PEG spacer imparts a distinct solubility profile. While quantitative solubility data in a wide range of solvents is not extensively published, the solubility can be inferred from structurally similar Fmoc-PEG derivatives and general principles of chemical compatibility.
PEGylation, the process of attaching PEG chains, is a common strategy to enhance the solubility and stability of peptides and proteins.[1][] The hydrophilic PEG spacer in this compound contributes to its solubility in aqueous media.[3][4]
Solubility Data Summary
The following table summarizes the expected solubility of this compound in various common laboratory solvents. This information is compiled from product literature for analogous compounds and general chemical knowledge. It is strongly recommended to perform small-scale solubility tests for specific applications.
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Commonly used as a reaction solvent for bioconjugation and peptide synthesis.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Another common solvent for dissolving a wide range of organic molecules.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A suitable alternative to DMF and DMSO for many applications.[5] |
| Dichloromethane (DCM) | Nonpolar | Moderately to Sparingly Soluble | The lipophilic Fmoc group may allow for some solubility. |
| Chloroform | Nonpolar | Moderately to Sparingly Soluble | Similar to DCM, solubility is influenced by the Fmoc group. |
| Water | Polar Protic | Sparingly Soluble | The PEG spacer enhances aqueous solubility, but the Fmoc group limits it. Solubility is expected to increase significantly after Fmoc deprotection.[3][5] |
| Methanol | Polar Protic | Soluble | Generally a good solvent for polar organic molecules. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, should be an effective solvent. |
| Acetonitrile | Polar Aprotic | Soluble | Often used in reversed-phase HPLC for purification. |
Experimental Protocols
General Protocol for Dissolving this compound
-
Solvent Selection : Based on the intended application, select a suitable solvent from the table above. For most bioconjugation reactions, DMF or DMSO are the recommended starting points.
-
Weighing : Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition : Add the selected solvent to the vial. It is advisable to start with a slightly smaller volume of solvent than calculated to ensure complete dissolution.
-
Dissolution : Gently vortex or sonicate the mixture to aid dissolution. If the compound does not dissolve completely, a slight warming of the solution may be attempted, provided it is compatible with the stability of the molecule.
-
Stock Solution : Once fully dissolved, add the remaining solvent to reach the final desired concentration. Store the stock solution under appropriate conditions, typically at -20°C for short-term storage, protected from light.[1][6] For long-term storage, -80°C is recommended.
Protocol for Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to liberate the aminooxy functionality for subsequent conjugation.
-
Reaction Setup : Dissolve the this compound compound in DMF.
-
Deprotection Reagent : Prepare a 20% solution of piperidine (B6355638) in DMF.
-
Reaction : Add the 20% piperidine solution to the dissolved this compound. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.[7]
-
Monitoring : The progress of the deprotection can be monitored by analytical techniques such as TLC or LC-MS.
-
Work-up : Following complete deprotection, the resulting free aminooxy-PEG2-NH2 can be isolated or used directly in the next reaction step. The piperidine and its byproducts are typically removed through evaporation under vacuum or by precipitation of the product.
Visualization of Application in ADC Synthesis
This compound serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[8][9][10] The following diagram illustrates the conceptual workflow of its application.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. Fmoc-NH-PEG-NH2 [nanocs.net]
- 3. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 4. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 5. chempep.com [chempep.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. Fmoc-NH-PEG2-NH2|CAS 190249-87-7|DC Chemicals [dcchemicals.com]
A Technical Guide to Fmoc-aminooxy-PEG2-NH2: Application in Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-aminooxy-PEG2-NH2, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides a list of potential suppliers, details experimental protocols for its use in ADC synthesis, and presents a comparative analysis of its linkage stability.
Core Compound Information
This compound is a valuable tool in bioconjugation, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal aminooxy group. The aminooxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), while the Fmoc-protected amine allows for its integration into peptide synthesis or other modifications following deprotection. The PEG spacer enhances solubility and reduces steric hindrance.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₅ | [2] |
| Molecular Weight | 358.39 g/mol | [2] |
| Appearance | White to yellow solid | [4] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [4] |
Supplier Information
A variety of chemical suppliers offer this compound. Researchers are advised to request certificates of analysis to ensure purity and quality. Potential suppliers include:
-
MySkinRecipes[2]
-
Sigma-Aldrich[3]
-
Shanghai Aladdin Biochemical Technology Co., LTD.[6]
-
DC Chemicals Limited[6]
-
Amsbio[7]
Application in Antibody-Drug Conjugates
This compound is primarily utilized as a linker in the synthesis of ADCs.[4][7] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[5] The linker plays a crucial role in the stability and efficacy of an ADC. The oxime bond formed from the aminooxy group is significantly more stable than other common linkages, such as the thiosuccinimide bond from maleimide-thiol reactions, which is susceptible to retro-Michael reactions in plasma.[5][8] This enhanced stability prevents premature release of the cytotoxic payload, thereby reducing off-target toxicity and widening the therapeutic window.[5]
Comparative Linker Stability
The choice of linker chemistry is critical to the in vivo performance of an ADC. The table below presents a comparison of the stability of oxime linkages with the widely used maleimide-based linkages.
| Linker Type | Linkage Chemistry | Key Stability Features | Plasma Stability | Reference |
| Aminooxy | Oxime | Resistant to hydrolysis and thiol-mediated cleavage. | High | [5] |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction in the presence of thiols (e.g., glutathione, albumin), leading to deconjugation. | Low to Moderate | [5][9] |
Experimental Protocols: Synthesis of an Oxime-Linked ADC
The synthesis of an ADC using this compound involves a two-step process: the generation of carbonyl groups on the antibody and the subsequent conjugation with the aminooxy-linker.
Part 1: Generation of Aldehyde Groups on the Antibody
A common method for introducing aldehyde groups is the oxidation of the carbohydrate moieties in the Fc region of the antibody.[6][10]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Ethylene (B1197577) glycol
-
Desalting column
Procedure:
-
Adjust the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.
-
Protect the solution from light and add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
To quench the reaction, add ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[6]
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with a reaction buffer suitable for the conjugation step (e.g., acetate (B1210297) buffer, pH 5.5).[6]
Part 2: Conjugation of this compound to the Aldehyde-Modified Antibody
This step involves the formation of a stable oxime bond. Note that for ADC synthesis, the Fmoc group would typically be replaced by a cytotoxic payload prior to conjugation with the antibody. For the purpose of this guide, we describe the general conjugation of an aminooxy-functionalized molecule.
Materials:
-
Aldehyde-functionalized antibody from Part 1
-
Aminooxy-functionalized payload (dissolved in a compatible organic solvent like DMSO)
-
Reaction buffer (e.g., 0.1 M Sodium acetate buffer, pH 4.5-5.5)[8]
-
Aniline (B41778) (optional catalyst)[8]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
To the aldehyde-functionalized antibody in the reaction buffer, add the aminooxy-functionalized payload. A molar excess of the payload (e.g., 20-50 fold) is typically used.[6]
-
If the reaction is performed at a pH above 6.0, aniline can be added as a catalyst to improve reaction kinetics.[11]
-
Incubate the reaction mixture at 37°C for several hours to overnight.[8] Reaction times may need to be optimized depending on the specific reactants.[12]
-
After the reaction is complete, purify the resulting ADC using SEC or HIC to remove excess payload and other reagents.
-
Characterize the purified ADC, including determining the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.[7][13][14]
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for ADC synthesis and the proposed mechanism of action for the resulting ADC.
Caption: Experimental workflow for ADC synthesis using an aminooxy-PEG linker.
Caption: Proposed mechanism of action for a targeted Antibody-Drug Conjugate.
References
- 1. agilent.com [agilent.com]
- 2. purepeg.com [purepeg.com]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
A Step-by-Step Guide to Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is a critical step, typically achieved with a secondary amine, most commonly piperidine (B6355638).[1][2] This process, known as Fmoc deprotection, proceeds via a β-elimination mechanism.[3][4]
This guide provides a detailed, step-by-step protocol for Fmoc deprotection using piperidine, along with insights into alternative reagents, potential side reactions, and troubleshooting strategies to ensure the successful synthesis of high-quality peptides.
Quantitative Analysis of Fmoc Deprotection Reagents
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the purity of the final peptide product. The following table summarizes various reagents and conditions used for Fmoc deprotection, providing a comparative overview for researchers to select the optimal strategy for their specific needs.
| Reagent(s) | Concentration | Typical Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [4] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Not specified | Similar propensity for side reactions as piperidine | Not specified | Not specified | [3] |
| Piperazine (B1678402) | 5-10% in NMP/EtOH | 2 x 10-15 min | Not specified | Can minimize certain side reactions | Not specified | Not specified | [3] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Not specified | Can increase the risk of racemization and aspartimide formation if not used carefully | Can suppress DKP formation | Not specified | [3] |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | 1-5 min | Not specified | For sequences prone to aspartimide formation, 1% formic acid can be added | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for most standard peptide synthesis cycles.
1. Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[3][5]
-
Ensure adequate agitation to keep the resin suspended.[5]
2. Initial Wash:
3. First Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully submerged.[5]
-
Agitate the mixture for 3-5 minutes at room temperature.[5]
-
Drain the deprotection solution.[3]
4. Second Deprotection:
5. Washing:
-
Drain the deprotection solution.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][4]
Protocol 2: Accelerated Fmoc Deprotection with DBU/Piperidine
This protocol is beneficial for difficult sequences where standard deprotection may be slow or incomplete.
1. Resin Swelling and Washing:
-
Follow steps 1 and 2 of the Standard Fmoc Deprotection protocol.
2. Deprotection:
-
Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[5]
-
Agitate the mixture for 2-5 minutes at room temperature.[5]
-
Drain the deprotection solution.[5]
3. Second Treatment (Optional):
-
For extremely difficult cases, repeat the deprotection step one more time.[5]
4. Washing:
-
Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.[5]
Monitoring the Deprotection Reaction
Several methods can be employed to monitor the completeness of the Fmoc deprotection:
-
UV-Vis Spectrophotometry: The dibenzofulvene (DBF) byproduct of Fmoc cleavage forms an adduct with piperidine, which has a characteristic UV absorbance maximum around 301 nm.[5][6] By collecting the filtrate after deprotection, the reaction's progress can be quantitatively monitored.[5]
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is widely used.[3][5] A positive result (dark blue beads/solution) indicates the presence of a free primary amine, signifying successful deprotection.[5] A negative result (yellow/no color change) suggests that the Fmoc group is still present.[3]
Visualizing the Experimental Workflow
Caption: Standard workflow for Fmoc deprotection using 20% piperidine in DMF.[5]
Common Side Reactions and Troubleshooting
While generally efficient, Fmoc deprotection with piperidine can be accompanied by side reactions, particularly in sensitive peptide sequences.
Aspartimide Formation
This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[3] This can lead to the formation of α- and β-peptides and racemization.[3] To mitigate this, using a bulkier side-chain protecting group for Aspartic acid, such as O-2,4-dichlorobenzyl (ODCB), can be beneficial.[3] Alternatively, using milder deprotection conditions or alternative bases like piperazine may reduce the incidence of aspartimide formation.[3][7]
Diketopiperazine (DKP) Formation
DKP formation is a significant side-reaction at the dipeptide stage, where the liberated N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8] This is particularly common when Proline is the second residue in the sequence.[3] Using a stronger deprotection cocktail like 2% DBU / 2% piperidine in DMF can sometimes suppress DKP formation.[3][5]
Reactions with Sensitive Residues
-
Tryptophan: The indole (B1671886) side chain of Tryptophan can react with the dibenzofulvene (DBF) byproduct of Fmoc cleavage, leading to undesired modifications.[9] This can be minimized by using Fmoc-D-Trp(Boc)-OH to protect the indole side chain or by reducing the contact time with piperidine.[9]
Troubleshooting Incomplete Deprotection
Incomplete Fmoc deprotection can lead to deletion sequences, which are challenging to separate from the desired peptide.[5]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder the access of the deprotection reagent to the N-terminal Fmoc group.[5] Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF or incorporating chaotropic salts like LiCl can help disrupt these secondary structures.[3]
-
Steric Hindrance: For sterically hindered amino acids, extending the deprotection time or using a stronger base cocktail may be necessary to achieve complete Fmoc removal.[3][5]
-
Poor Reagent Quality: Always use fresh, high-purity piperidine and peptide-synthesis-grade DMF.[5]
By understanding the mechanism, following established protocols, and being aware of potential side reactions and troubleshooting strategies, researchers can effectively utilize Fmoc deprotection with piperidine for the successful synthesis of a wide range of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxime Ligation with Fmoc-aminooxy-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxime Ligation with Fmoc-aminooxy-PEG2-NH2
Oxime ligation is a robust and highly selective bioorthogonal conjugation method used to form a stable oxime bond between an aminooxy group and a carbonyl group (an aldehyde or a ketone).[1] This chemoselective reaction is conducted under mild, aqueous conditions, making it ideal for the conjugation of sensitive biological molecules.[1][2] The use of this compound as a linker offers several advantages in bioconjugation and drug delivery. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable precursor for "on-demand" bioconjugation, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility of the resulting conjugate.[3][4] This linker is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and for the site-specific modification of proteins and peptides.[5][6][7]
Key Advantages:
-
High Stability: The formed oxime bond is significantly more stable than imine or hydrazone linkages, especially at physiological pH.[2]
-
Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, preventing side reactions with other functional groups commonly found in biomolecules.[2]
-
Biocompatibility: The ligation is performed in aqueous buffers, often at or near neutral pH, which helps to preserve the structure and function of proteins and other biomolecules.[2]
-
Controlled Ligation: The Fmoc protecting group allows for a strategic, late-stage deprotection and subsequent ligation, providing greater control over the conjugation process.[3]
Reaction Parameters and Optimization
The efficiency of oxime ligation is influenced by several key factors, including pH, the choice of catalyst, temperature, and reaction time. Aldehydes are generally more reactive than ketones in oxime ligation.[8]
pH
The rate of oxime ligation is highly pH-dependent. The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[9][10] However, for many biomolecules that are not stable under acidic conditions, the reaction can be effectively performed at a neutral pH (7.0-7.5) with the use of a nucleophilic catalyst.[8][9]
Catalysts
Nucleophilic catalysts are often employed to significantly accelerate the reaction rate at neutral pH.[8] Aniline (B41778) and its derivatives are commonly used for this purpose.[3]
| Catalyst | Relative Rate Enhancement (Compared to uncatalyzed at pH 7) | Optimal Concentration | Key Characteristics |
| Aniline | ~40-fold | 10-100 mM | A commonly used catalyst, though it can be toxic at higher concentrations.[2][10] |
| p-Phenylenediamine (B122844) (pPDA) | ~120-fold | 2-10 mM | More efficient than aniline at neutral pH.[2][9][11] |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline | 50-80 mM | Highly effective catalyst for oxime ligation.[12][13] |
| Arginine | ~3-fold that of alanine | Up to 400 mM | Can act as a catalyst and help prevent protein aggregation.[14] |
Experimental Protocols
Protocol 1: Two-Step Ligation with Fmoc Deprotection
This protocol involves the deprotection of the Fmoc group followed by the oxime ligation reaction.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0 or 0.1 M Sodium Acetate, pH 4.6
-
Catalyst Stock Solution: 1 M Aniline or p-phenylenediamine in DMSO or DMF
-
Quenching Reagent (optional): Acetone (B3395972) or hydroxylamine (B1172632) solution
-
Anhydrous DMF or DMSO
Procedure:
-
Fmoc Deprotection:
-
Dissolve the this compound in a minimal amount of DMF.
-
Add the deprotection solution (20% piperidine in DMF) and incubate at room temperature for 30 minutes.
-
Remove the deprotection solution and wash the deprotected compound thoroughly.
-
-
Oxime Ligation:
-
Dissolve the deprotected aminooxy-PEG2-NH2 and the aldehyde or ketone-functionalized molecule in the chosen reaction buffer. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy reagent can be used to drive the reaction to completion.[8]
-
Add the catalyst from the stock solution to achieve the desired final concentration (e.g., 10-100 mM for aniline or 2-10 mM for p-phenylenediamine).[1]
-
If necessary, a co-solvent like DMF or DMSO can be added, but the final concentration should ideally be kept below 10% (v/v) to maintain protein stability.[8]
-
Allow the reaction to proceed at room temperature for 2-16 hours.[8]
-
Monitor the reaction progress using LC-MS or HPLC by observing the disappearance of starting materials and the appearance of the product peak.[8]
-
-
Quenching and Purification (Optional):
-
If desired, quench the reaction by adding an excess of acetone to react with any remaining aminooxy groups.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.
-
Protocol 2: Rapid One-Pot Ligation in Organic Solvent
For time-sensitive applications, a rapid, one-pot ligation can be performed in an organic solvent.[3]
Materials:
-
This compound
-
Aldehyde or ketone-functionalized molecule
-
Anhydrous Dimethylformamide (DMF)
-
Deprotection/Ligation Additive
-
Catalyst (e.g., aniline)
-
Quenching Reagent: Acetone
Procedure:
-
Reaction Setup:
-
Dissolve the this compound and the carbonyl-containing molecule in anhydrous DMF.
-
Add the catalyst (e.g., 2 equivalents of aniline).[1]
-
-
Deprotection and Ligation:
-
Initiate the reaction by adding the deprotection/ligation additive.
-
For rapid reactions, the mixture can be heated (e.g., 75°C for 5 minutes).[8]
-
-
Quenching and Purification:
Visualization of Workflows
Caption: General experimental workflow for a two-step oxime ligation.
Caption: Simplified mechanism of aniline-catalyzed oxime ligation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive carbonyl group. | Confirm the presence and reactivity of the aldehyde/ketone.[8] |
| Suboptimal pH. | Optimize the pH; a more acidic buffer (pH 4.5-5.5) can be tested if the biomolecule is stable.[8] | |
| Insufficient reaction time or low concentration. | Increase reactant concentrations or extend the reaction time. Add a more efficient catalyst like p-phenylenediamine.[8] | |
| Degradation of reagents. | Use fresh, high-purity reagents.[8] | |
| Side Product Formation | Reactivity with other carbonyls (e.g., from buffers, solvents). | Use high-purity, aldehyde-free solvents and buffers.[8] |
| Transoximation (exchange reaction). | Use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion. Purify the intermediate product if necessary.[8] | |
| Poor Solubility | The biomolecule or conjugate precipitates during the reaction. | Add a co-solvent (e.g., up to 20% DMF or DMSO). Consider using a PEG linker with a longer chain for increased hydrophilicity.[8] |
Characterization and Storage
The final conjugate should be characterized to confirm its identity and purity. Techniques such as ESI-MS and analytical HPLC are recommended.[8] For long-term storage, the purified oxime conjugate should be kept in an appropriate buffer at -20°C or -80°C.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. This compound [myskinrecipes.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-aminooxy-PEG2-NH2 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-aminooxy-PEG2-NH2 as a linker in the synthesis of antibody-drug conjugates (ADCs). This document outlines the principles of oxime ligation chemistry, detailed experimental protocols, and methods for the characterization of the resulting ADCs.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1][2] The linker connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC.[3][4] this compound is a bifunctional linker that facilitates the creation of a stable oxime bond between the antibody and the drug.[1][5][6][7][8][9]
The aminooxy group on the linker reacts with a carbonyl group (an aldehyde or ketone) introduced onto the antibody, forming a highly stable oxime linkage.[3][10] This conjugation strategy offers excellent control over the drug-to-antibody ratio (DAR) and can result in more homogeneous ADC preparations.[4][11] The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance during conjugation.[12][13] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine allows for subsequent modification or attachment of the cytotoxic payload after deprotection.
Principle of the Method
The synthesis of an ADC using this compound involves a multi-step process based on bioorthogonal oxime ligation chemistry.[4] The core principle is the reaction between the aminooxy group of the linker and a carbonyl group engineered onto the antibody.[4] A common and effective method for introducing site-specific carbonyl groups is the oxidation of the carbohydrate moieties (glycans) naturally present in the Fc region of the antibody.[4][14] This is typically achieved using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄), which selectively cleaves vicinal diols in the sugar residues to generate aldehydes without significantly affecting the antigen-binding properties of the antibody.[4][14]
Following the introduction of aldehyde groups, the aminooxy-PEG2-NH2 linker (with the Fmoc group still attached or removed depending on the synthetic strategy) is conjugated to the antibody. The cytotoxic drug is then attached to the terminal amine of the linker.
Experimental Protocols
Part 1: Introduction of Aldehyde Groups into the Antibody via Glycan Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody using sodium periodate.[4][10]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Ethylene (B1197577) glycol or Glycerol
-
Desalting columns (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: Buffer exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column. Determine the antibody concentration using a UV-Vis spectrophotometer (A280). Adjust the final antibody concentration to 5-10 mg/mL.[4]
-
Periodate Oxidation: Cool the antibody solution to 4°C.[10] Protect the antibody solution from light.[4] Add a freshly prepared solution of sodium periodate (NaIO₄) to the antibody solution to a final concentration of 1-15 mM.[14][15]
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.[4]
-
Quenching the Reaction: To stop the oxidation, add ethylene glycol to a final concentration of 10-20 mM.[4] Incubate for 10-15 minutes at room temperature.[4]
-
Purification of the Oxidized Antibody: Remove excess periodate and quenching reagent by buffer exchanging the oxidized antibody into a suitable buffer for conjugation (e.g., 0.1 M sodium acetate, pH 4.5) using a desalting column.[4][10]
Part 2: Conjugation of this compound to the Oxidized Antibody
This protocol details the conjugation of the oxidized antibody with the aminooxy-functionalized linker.
Materials:
-
Aldehyde-functionalized antibody (from Part 1)
-
This compound (dissolved in DMSO or other suitable organic solvent)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Aniline (optional catalyst)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, add the aldehyde-functionalized antibody. Add the this compound solution to the antibody solution to achieve a 5-20 fold molar excess of the linker over the antibody.[4]
-
Catalysis (Optional): Aniline can be added to a final concentration of 10-20 mM to catalyze the reaction, especially at a higher pH.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 days or at room temperature for 2-16 hours, protected from light.[4][16]
-
Purification: Purify the antibody-linker conjugate by SEC to remove excess linker and other reagents.[4] The buffer should be exchanged to one suitable for the subsequent deprotection and drug conjugation steps (e.g., PBS, pH 7.4).
Part 3: Fmoc Deprotection and Payload Conjugation
This section describes the removal of the Fmoc protecting group and the subsequent attachment of the cytotoxic payload.
Materials:
-
Fmoc-protected antibody-linker conjugate (from Part 2)
-
Anhydrous Dimethylformamide (DMF)
-
Activated cytotoxic payload (e.g., with an NHS-ester)
-
Quenching reagent (e.g., Tris buffer)
-
Purification system (e.g., SEC)
Procedure:
-
Fmoc Deprotection: a. Prepare a 20% (v/v) solution of piperidine in DMF.[17] b. Add the deprotection solution to the purified Fmoc-linker-antibody conjugate.[17] c. Incubate for 10-30 minutes at room temperature.[17] d. Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and byproducts.[18]
-
Payload Conjugation: a. Prepare a stock solution of the activated cytotoxic payload in a suitable organic solvent like DMSO. b. Add the activated payload solution to the deprotected antibody-linker conjugate. A molar excess of the payload is typically used. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[18] d. Quench the reaction by adding a quenching reagent like Tris buffer.[19]
-
Final Purification: Purify the final ADC using SEC or another suitable chromatography method to remove unreacted payload and other impurities.[4]
Data Presentation
The following tables summarize key quantitative parameters for ADCs synthesized using aminooxy-PEG linkers. These values are representative and may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Drug-to-Antibody Ratio (DAR) for ADCs with Oxime Linkage
| Conjugation Method | Typical Average DAR | DAR Range | Reference |
| Glycan Oxidation | ~2 | 1.3 - 1.9 | [11][15] |
| Unnatural Amino Acid Incorporation | ~2 | N/A | [11] |
Table 2: In Vitro and In Vivo Performance Metrics
| Parameter | Method | Typical Values | Reference |
| In Vitro Cytotoxicity (IC50) | MTT Assay | Varies with payload and cell line | [3] |
| Plasma Stability | LC-MS | Oxime bond is generally stable | [3][20] |
| Pharmacokinetics | ELISA | PEG linkers can prolong circulation half-life | [21][22] |
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Chemical Reaction of Oxime Ligation
Caption: Oxime ligation for ADC synthesis.
Signaling Pathway of ADC Action
Caption: General signaling pathway of ADC-mediated cell killing.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound | ADC Linker | MCE [medchemexpress.cn]
- 8. This compound|Cas# 190249-87-7 [glpbio.cn]
- 9. Fmoc-NH-PEG2-NH2|CAS 190249-87-7|DC Chemicals [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. chempep.com [chempep.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. labinsights.nl [labinsights.nl]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Fmoc-aminooxy-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker used for the site-specific modification of proteins and other biomolecules.[1] This reagent incorporates three key functional elements:
-
A fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group allows for controlled, sequential conjugation strategies.[2]
-
An aminooxy group: This functional group reacts specifically with aldehyde or ketone moieties to form a stable oxime bond, enabling chemoselective ligation under mild, aqueous conditions.[3][4]
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the labeled protein.[1][3]
The primary application of this linker is in bioconjugation, including the development of antibody-drug conjugates (ADCs), PEGylated proteins for therapeutic use, and the attachment of probes for imaging and diagnostics.[4][5][6] The site-specific nature of the oxime ligation, often targeting aldehydes generated on glycoproteins, preserves the integrity and biological activity of the protein.[3]
Principle of the Method
The labeling strategy involves a two-stage process. First, the Fmoc group is removed from the linker to expose the primary amine. This is typically achieved by treatment with a mild base like piperidine (B6355638).[7][8] The deprotected aminooxy-PEG-amine can then be conjugated to a target protein.
For site-specific labeling of glycoproteins, the carbohydrate moieties are first oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[3][9] The aminooxy group of the linker then reacts with these aldehydes to form a stable covalent oxime linkage.[4][10]
Key Advantages of Using this compound
-
Site-Specific Labeling: Enables precise modification of proteins, particularly at glycan sites, preserving the protein's native structure and function.[3]
-
High Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, especially at physiological pH.[4][11]
-
Biocompatibility: The labeling reaction proceeds under mild, aqueous conditions, which is ideal for sensitive biomolecules.[4]
-
Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other, preventing side reactions with other functional groups present in proteins.[4]
-
Improved Pharmacokinetics: The PEG linker can enhance the in vivo circulation time and reduce the immunogenicity of the labeled protein.[12][13]
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc group to yield the free aminooxy-PEG2-NH2 linker for subsequent conjugation.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve this compound in DMF.
-
Add 20% (v/v) piperidine in DMF to the solution.[7]
-
Stir the reaction mixture at room temperature for 30 minutes.[8]
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, evaporate the DMF and piperidine under reduced pressure.
-
The crude product can be purified by flash chromatography or precipitation with cold diethyl ether.
-
Verify the identity and purity of the deprotected product by mass spectrometry and NMR.
Protocol 2: Generation of Aldehyde Groups on a Glycoprotein (B1211001)
This protocol details the oxidation of carbohydrate side chains on a glycoprotein to create reactive aldehyde groups.
Materials:
-
Glycoprotein solution (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
Ethylene (B1197577) glycol
-
Size-exclusion chromatography (SEC) column or ultrafiltration device
Procedure:
-
Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[14]
-
Cool the solution to 4°C or place it on ice.
-
Add freshly prepared sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.[3][11]
-
Incubate the reaction for 30 minutes at 4°C, protected from light.[3][11]
-
Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.[3]
-
Remove excess sodium periodate and quenching agent by buffer exchange into a suitable coupling buffer (e.g., PBS, pH 6.5-7.5) using an SEC column or an ultrafiltration device with an appropriate molecular weight cutoff (MWCO).[3][11]
Protocol 3: Protein Labeling via Oxime Ligation
This protocol describes the conjugation of the deprotected aminooxy-PEG2-NH2 to the aldehyde-containing glycoprotein.
Materials:
-
Aldehyde-functionalized glycoprotein (from Protocol 2)
-
Deprotected aminooxy-PEG2-NH2 (from Protocol 1)
-
Anhydrous DMSO or DMF
-
Aniline (B41778) or m-phenylenediamine (B132917) (catalyst, optional but recommended)[15]
-
Purification column (e.g., SEC)
Procedure:
-
Prepare a stock solution of the deprotected aminooxy-PEG2-NH2 in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the aminooxy-PEG2-NH2 solution to the aldehyde-functionalized glycoprotein solution.[9][14]
-
To accelerate the reaction, a catalyst such as aniline or m-phenylenediamine can be added to a final concentration of 10-100 mM.[15][16]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[9]
-
Purify the labeled protein from excess, unreacted linker and catalyst using a size-exclusion chromatography column or dialysis.[3]
-
Characterize the resulting conjugate to confirm labeling and determine the degree of labeling (DOL).
Characterization of the Labeled Protein
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe an increase in molecular weight, confirming PEGylation.[3]
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).[12][13][17]
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[18]
-
Functional Assays: Perform relevant biological assays to confirm that the labeled protein retains its activity.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several parameters. The following tables provide a summary of key quantitative data to aid in optimizing the experimental conditions.
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Value | Notes |
| pH | 5.5 - 7.5 | The reaction is efficient at or near neutral pH, which is beneficial for protein stability.[4][11] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically for each specific protein.[9][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency.[14] |
| Catalyst | Aniline or m-phenylenediamine | The use of a catalyst can significantly accelerate the reaction rate.[15][16] |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for faster kinetics or at 4°C for enhanced protein stability. |
| Incubation Time | 2 - 16 hours | Reaction time depends on the reactivity of the protein and the presence of a catalyst.[9] |
Table 2: Troubleshooting Guide for Low Labeling Efficiency
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction pH is within the optimal range of 5.5-7.5.[9] |
| Inactive aldehyde groups | Confirm the generation and reactivity of aldehyde groups on the protein. Ensure complete removal of quenching agents after oxidation.[9] | |
| Insufficient excess of linker | Increase the molar excess of the aminooxy-PEG2-NH2 linker.[9] | |
| Absence of a catalyst | Add a catalyst like aniline or m-phenylenediamine to accelerate the reaction.[15] | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of organic solvents (e.g., DMSO, DMF) in the reaction mixture below 10%.[9] |
Visualizations
Caption: Experimental workflow for site-specific protein labeling.
Caption: Chemical reaction for oxime bond formation.
Caption: Functional components of the labeling reagent.
References
- 1. This compound [myskinrecipes.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. sciex.com [sciex.com]
- 14. benchchem.com [benchchem.com]
- 15. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Incorporating Fmoc-aminooxy-PEG2-NH2 into Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-aminooxy-PEG2-NH2 is a versatile heterobifunctional linker designed for seamless integration into solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile Fmoc protecting group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive aminooxy group, makes it an invaluable tool for the synthesis of modified peptides. The primary application of the aminooxy functionality is its chemoselective reaction with aldehydes and ketones to form stable oxime bonds.[1] This "click-like" chemistry occurs under mild conditions, enabling the site-specific conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or carrier proteins.[2]
The incorporation of the PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugates. PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a well-established strategy to increase the half-life, improve stability, and reduce the immunogenicity of therapeutic peptides.[2] These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences during Fmoc-based SPPS, covering coupling, deprotection, cleavage, and purification.
Key Applications
-
Site-specific PEGylation of peptides: To improve pharmacokinetic and pharmacodynamic properties.[2]
-
Development of Antibody-Drug Conjugates (ADCs): Where the linker connects a cytotoxic payload to an antibody.
-
Synthesis of PROTACs (Proteolysis Targeting Chimeras): Linking a target protein ligand and an E3 ligase ligand.
-
Surface modification of biomaterials: To enhance biocompatibility.
-
Preparation of peptide-based diagnostics and imaging agents.
Data Presentation
The successful incorporation of this compound is dependent on optimized reaction conditions. The following tables summarize typical quantitative data for the key steps in the process.
| Parameter | Value/Range | Notes |
| Reagent | This compound | Purity >97% (HPLC) is recommended for efficient coupling. |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | The choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).[3] |
| Scale | 0.1 mmol | Protocols can be scaled up or down as needed. |
| Solvent | Dimethylformamide (DMF) | High-purity, peptide synthesis grade DMF is essential for optimal results. |
Table 1: Materials and Reagents
| Step | Coupling Reagent | Activator Base | Molar Excess (Reagent:Resin) | Reaction Time | Typical Coupling Efficiency |
| Coupling | HBTU/HATU | DIPEA | 3:3:6 | 1-2 hours | >99% |
Table 2: Coupling Parameters
| Step | Reagent | Concentration | Treatment Time | Number of Treatments |
| Fmoc Deprotection | Piperidine (B6355638) in DMF | 20% (v/v) | 5-15 minutes | 2 |
Table 3: Fmoc Deprotection Conditions
| Parameter | Value/Range | Notes |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard cleavage cocktail for most peptides. Scavengers like triisopropylsilane (B1312306) (TIS) are crucial to prevent side reactions.[4] |
| Reaction Time | 2-3 hours | |
| Crude Peptide Yield | 70-90% | Dependent on peptide sequence and length. |
| Crude Peptide Purity | 60-80% | Varies based on the peptide sequence and success of the synthesis. |
| Final Purity (Post-HPLC) | >95% | Achievable with standard reversed-phase HPLC purification. |
Table 4: Cleavage and Purification Outcomes
Experimental Protocols
Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol synthesis) in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection of the Resin
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-15 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Coupling of this compound
-
In a separate vial, dissolve this compound (3 equivalents), HBTU or HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Fmoc Deprotection of the Incorporated Linker
-
To expose the terminal amine of the PEG linker for further peptide chain elongation, perform the Fmoc deprotection as described in section 2.
Peptide Chain Elongation
-
Continue the peptide synthesis by coupling the subsequent Fmoc-protected amino acids using standard SPPS protocols.
Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[5]
Visualizations
Caption: Workflow for incorporating this compound into SPPS.
Caption: Signaling pathway for peptide bioconjugation via oxime ligation.
Caption: Logical workflow of this compound incorporation in SPPS.
References
Application Notes and Protocols for Bioconjugation of Peptides with Fmoc-aminooxy-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic and diagnostic agents. One highly effective and chemoselective method for peptide modification is oxime ligation, which forms a stable covalent bond between an aminooxy group and a carbonyl moiety (aldehyde or ketone). This document provides detailed application notes and protocols for the bioconjugation of peptides with Fmoc-aminooxy-PEG2-NH2, a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the aminooxy moiety ensures its stability during peptide synthesis and allows for selective deprotection immediately prior to conjugation. The terminal primary amine on the PEG linker offers a versatile handle for further functionalization, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
These protocols will guide researchers through the synthesis of aldehyde or ketone-modified peptides, the oxime ligation reaction with this compound, and the subsequent purification and characterization of the final peptide-PEG conjugate.
Principle of the Reaction
The core of this bioconjugation strategy is the oxime ligation, a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone.[1][2] This reaction is highly chemoselective and can be performed under mild aqueous conditions, making it ideal for modifying sensitive biomolecules. The reaction is often catalyzed by aniline (B41778) or its derivatives to increase the reaction rate.[1][2] The resulting oxime bond is stable under physiological conditions.[1][3]
The general workflow for this bioconjugation process is as follows:
-
Synthesis and Purification of an Aldehyde or Ketone-Modified Peptide: A carbonyl group is site-specifically introduced into the peptide sequence.
-
Deprotection of this compound: The Fmoc group is removed to expose the reactive aminooxy group.
-
Oxime Ligation: The modified peptide and the deprotected aminooxy-PEG linker are reacted to form a stable oxime bond.
-
Purification of the Peptide-PEG Conjugate: The desired conjugate is isolated from unreacted starting materials and byproducts.
-
Characterization of the Final Product: The identity and purity of the conjugate are confirmed using analytical techniques.
Experimental Protocols
Protocol 1: Synthesis of an Aldehyde-Modified Peptide
The introduction of an aldehyde or ketone group into a peptide is a prerequisite for oxime ligation. This can be achieved through various synthetic strategies, including the use of modified amino acids during solid-phase peptide synthesis (SPPS) or post-synthetic modification of the peptide.
A. Incorporation of an Aldehyde-Generating Amino Acid during SPPS:
This method involves using a protected amino acid derivative that can be converted to an aldehyde after peptide synthesis.
-
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin or other suitable solid support
-
Coupling reagents (e.g., HBTU, HATU)
-
Fmoc-deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Protected aldehyde-generating amino acid (e.g., Fmoc-L-2-amino-4,4-diethoxybutanoic acid)
-
-
Procedure:
-
Perform standard Fmoc-based SPPS to assemble the desired peptide sequence on the resin.
-
Incorporate the protected aldehyde-generating amino acid at the desired position.
-
Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Purify the crude peptide containing the protected aldehyde by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotect the aldehyde group under mild acidic conditions to generate the reactive carbonyl.
-
Re-purify the aldehyde-modified peptide by RP-HPLC.
-
B. Post-Synthetic Oxidation of a Serine Residue:
An N-terminal serine residue can be oxidized to a glyoxylyl aldehyde.
-
Materials:
-
Purified peptide with an N-terminal serine
-
Sodium periodate (B1199274) (NaIO4)
-
Phosphate (B84403) buffer (pH 7.0)
-
-
Procedure:
-
Dissolve the purified peptide in the phosphate buffer.
-
Add a freshly prepared solution of sodium periodate (1.5-2 equivalents) to the peptide solution.
-
Incubate the reaction at room temperature in the dark for 15-30 minutes.
-
Quench the reaction by adding ethylene (B1197577) glycol.
-
Immediately purify the resulting aldehyde-modified peptide by RP-HPLC or size-exclusion chromatography (SEC) to remove excess reagents.
-
Protocol 2: Bioconjugation via Oxime Ligation
This protocol describes the reaction between the aldehyde/ketone-modified peptide and this compound.
-
Materials:
-
Aldehyde or ketone-modified peptide
-
This compound
-
20% Piperidine in DMF
-
Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5-5.5
-
Aniline (optional, as catalyst)
-
Anhydrous DMF
-
Acetone (B3395972) (for quenching)
-
-
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound in 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under vacuum to obtain the deprotected aminooxy-PEG linker. This can often be used directly in the next step.
-
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the deprotected aminooxy-PEG2-NH2 in a minimal amount of DMF and then dilute into the reaction buffer.
-
-
Ligation Reaction:
-
Add the deprotected aminooxy-PEG2-NH2 solution to the peptide solution. A 1.5 to 10-fold molar excess of the aminooxy-PEG linker over the peptide is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours. For some systems, the reaction can be complete within minutes.[2]
-
Monitor the reaction progress by analytical RP-HPLC or LC-MS.
-
-
Quenching:
-
Once the reaction is complete, quench any unreacted aldehyde/ketone groups by adding an excess of a small molecule containing an aminooxy or hydrazine (B178648) group, or quench unreacted aminooxy-PEG with acetone (10% v/v).[2]
-
-
Protocol 3: Purification and Characterization of the Peptide-PEG Conjugate
-
Purification:
-
Purify the crude reaction mixture using preparative RP-HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B. The exact gradient will need to be optimized for the specific conjugate.
-
-
Alternatively, size-exclusion chromatography (SEC) can be used to separate the higher molecular weight conjugate from smaller unreacted components.
-
-
Characterization:
-
Purity Analysis: Assess the purity of the final conjugate using analytical RP-HPLC with the same column and mobile phases as the preparative step. The polydispersity of the PEG chain can lead to peak broadening.[4]
-
Identity Confirmation: Confirm the molecular weight of the purified conjugate using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). A clear shift in molecular weight from the starting peptide to the final conjugate should be observed.[5]
-
Data Presentation
The following tables summarize typical quantitative data for the bioconjugation process.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Peptide Concentration | 1-5 mg/mL | General Protocol |
| Molar Excess of Aminooxy-PEG | 1.5 - 10 fold | General Protocol |
| Reaction Time | 5 min - 4 h | [2] |
| Reaction pH | 4.5 - 5.5 | General Protocol |
| Catalyst (Aniline) | 10 - 100 mM | General Protocol |
| Purity of Folded OTK8[Fmoc-Aoa] | >90% | [2] |
| Purity of Purified OTK8[Aoa-FDG] | >95% | [2] |
Table 2: Analytical Characterization Parameters
| Technique | Parameter | Typical Value/Condition | Reference |
| RP-HPLC | |||
| Column | C18, 5 µm, 100 Å | [6] | |
| Mobile Phase A | 0.1% TFA in Water | [6] | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [6] | |
| Gradient | Linear, optimized for separation | [5] | |
| Detection | UV at 214 nm and 280 nm | General Protocol | |
| Mass Spectrometry | |||
| Ionization | MALDI or ESI | [5] | |
| Analyzer | TOF or Q-TOF | [7] | |
| Matrix (for MALDI) | sinapinic acid or α-cyano-4-hydroxycinnamic acid | General Protocol |
Visualizations
Caption: Experimental workflow for peptide bioconjugation.
Caption: Chemical principle of oxime ligation.
Conclusion
The bioconjugation of peptides with this compound via oxime ligation is a robust and versatile strategy for creating well-defined peptide-PEG conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement this methodology. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality conjugates for downstream applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry | MDPI [mdpi.com]
- 4. Collection - Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - Analytical Chemistry - Figshare [figshare.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols for Creating Stable Peptide-Drug Conjugates with Fmoc-aminooxy-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-drug conjugates (PDCs) represents a promising frontier in targeted therapeutics, combining the high specificity of peptides for their biological targets with the potent cytotoxic effects of small molecule drugs. A critical component in the design of an effective PDC is the linker that connects the peptide to the drug. The ideal linker should be stable in circulation to prevent premature drug release and its associated systemic toxicity, yet allow for efficient release of the payload at the target site.
Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker that facilitates the creation of highly stable PDCs through oxime ligation. This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group for conjugation to a carbonyl-containing drug or peptide, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal amine for further functionalization or conjugation to a peptide.[1][2] The formation of an oxime bond between an aminooxy group and an aldehyde or ketone is a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions, resulting in a linkage with significantly greater hydrolytic stability compared to other common linkages like hydrazones.[3] This enhanced stability is crucial for minimizing off-target toxicity and maximizing the therapeutic index of the PDC.
These application notes provide detailed protocols for the synthesis of stable peptide-drug conjugates using this compound, including quantitative data on linkage stability and reaction optimization, as well as visualizations of the experimental workflow and a relevant biological signaling pathway.
Data Presentation
Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages
The stability of the linker is paramount for the efficacy and safety of a peptide-drug conjugate. The oxime linkage formed using this compound demonstrates superior stability against hydrolysis when compared to various hydrazone linkages, particularly at physiological pH. This enhanced stability minimizes premature drug release in circulation.
| Linkage Type | Relative Rate of Hydrolysis (k_rel) at pD 7.0 | Fold-Increase in Stability vs. Methylhydrazone | Reference |
| Oxime | 1 | ~600x | [4] |
| Methylhydrazone | ~600 | 1x | [4] |
| Acetylhydrazone | ~300 | ~2x | [4] |
| Semicarbazone | ~160 | ~3.75x | [4] |
Data adapted from Kalia, J. & Raines, R. T. (2008). Angew. Chem. Int. Ed. 47, 7523–7526.[4]
Table 2: Optimization of Oxime Ligation with Different Catalysts
The rate of oxime bond formation can be significantly accelerated by the use of catalysts. While aniline (B41778) has been traditionally used, other catalysts can offer improved efficiency. The choice and concentration of the catalyst are key parameters to optimize for efficient conjugation.
| Catalyst | Concentration (mM) | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Relative Rate Enhancement vs. Aniline (100 mM) | Reference |
| Aniline | 100 | 10.3 | 1.0 | [5][6] |
| m-Phenylenediamine (mPDA) | 100 | 27.0 | 2.6 | [5][6] |
| m-Phenylenediamine (mPDA) | 500 | 107.4 | 10.4 | [5][6] |
| m-Phenylenediamine (mPDA) | 750 | ~155 (estimated) | ~15.0 | [5][6] |
Data adapted from Pushkarev, A. P., et al. (2012). Bioconjugate Chem. 23, 12, 2486–2494.[5][6]
Experimental Protocols
This section provides detailed methodologies for the key steps involved in creating a peptide-drug conjugate using this compound. The following protocol is a representative example for conjugating a ketone-modified cytotoxic drug to a targeting peptide.
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group from the aminooxy moiety of the linker, making it available for conjugation.
Materials:
-
This compound
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolve this compound in DMF to a concentration of 10 mg/mL.
-
Add an equal volume of 20% piperidine in DMF to the solution.
-
Allow the reaction to proceed at room temperature for 30 minutes with gentle agitation.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, precipitate the deprotected linker by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the product.
-
Decant the supernatant and wash the pellet twice with cold diethyl ether.
-
Dry the resulting aminooxy-PEG2-NH2 under vacuum. The product can be used directly in the next step.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Custom Biopolymers using Fmoc-aminooxy-PEG2-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom biopolymers with precisely controlled structures and functionalities is a cornerstone of modern drug development, diagnostics, and materials science. This document provides detailed application notes and protocols for the use of Fmoc-aminooxy-PEG2-NH2, a versatile heterobifunctional linker, in the construction of bespoke biopolymers. This linker combines the advantages of Fmoc-based solid-phase peptide synthesis (SPPS) for the controlled assembly of peptide chains with the benefits of a polyethylene (B3416737) glycol (PEG) spacer and a terminal aminooxy group for subsequent chemoselective conjugation via oxime ligation.
The incorporation of a PEG linker enhances the solubility and pharmacokinetic properties of the resulting biopolymer, while the aminooxy group allows for the efficient and specific coupling to molecules containing an aldehyde or ketone moiety, such as small molecule drugs, imaging agents, or other biomolecules.[1][2] This methodology is particularly valuable for the creation of antibody-drug conjugates (ADCs), PEGylated peptides, and other targeted therapeutics.
Core Principles
The synthesis strategy involves two key stages:
-
Fmoc Solid-Phase Peptide Synthesis (SPPS): The biopolymer backbone, typically a peptide, is assembled on a solid support using Fmoc-protected amino acids. The this compound linker is incorporated at the desired position within the sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is removed at each cycle of amino acid addition, while the side-chain protecting groups are acid-labile and are removed at the final cleavage step.[3]
-
Oxime Ligation: Following the synthesis and purification of the aminooxy-functionalized biopolymer, it is chemoselectively ligated to a carbonyl-containing molecule. This reaction is highly specific, proceeds under mild aqueous conditions, and forms a stable oxime bond.[4]
Data Presentation
The efficiency of each step is crucial for the successful synthesis of the final biopolymer conjugate. The following tables summarize key quantitative data to guide the optimization of the synthesis and ligation reactions.
Table 1: Fmoc-SPPS Coupling Efficiency
| Coupling Step | Reagent | Typical Efficiency (%) | Notes |
| Standard Amino Acid Coupling | HBTU/HATU | >99% | High efficiency is critical for the synthesis of long peptides.[] |
| This compound Coupling | HBTU/HATU | >95% | The coupling efficiency can be slightly lower than standard amino acids due to the nature of the linker. Double coupling may be employed to maximize yield. |
| Difficult Couplings (e.g., sterically hindered amino acids) | HATU/COMU | 90-98% | May require extended reaction times or the use of stronger coupling agents.[6] |
Table 2: Oxime Ligation Reaction Parameters
| Parameter | Condition | Effect on Reaction Rate | Typical Yield (%) |
| pH | 4.0 - 5.0 | Optimal for aniline-catalyzed reactions | >90% |
| 6.0 - 7.0 | Slower, but may be necessary for pH-sensitive biomolecules | 70-90% | |
| Catalyst | Aniline (B41778) | Significant rate enhancement | >90% |
| p-Phenylenediamine | Can be a more potent catalyst than aniline | >95% | |
| None | Very slow reaction | <50% | |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions | >90% |
| 37°C | Increased rate, may be useful for slow reactions | >95% | |
| Reactant Concentration | 1-10 mM | Higher concentration leads to faster rates | Concentration-dependent |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Aminooxy-Terminated Peptide
This protocol describes the manual synthesis of a peptide with a C-terminal aminooxy group using this compound.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
This compound Loading:
-
Dissolve this compound (2 eq), DIC (2 eq), and OxymaPure® (2 eq) in DMF.
-
Add the solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq) and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the aminooxy-terminated peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Oxime Ligation of the Aminooxy-Peptide to an Aldehyde-Containing Molecule
This protocol describes the conjugation of the purified aminooxy-peptide to a molecule containing an aldehyde group.
Materials:
-
Purified aminooxy-peptide
-
Aldehyde-containing molecule
-
Aniline
-
Sodium phosphate (B84403) buffer (or other suitable buffer)
-
Acetonitrile (B52724) (or other organic co-solvent if needed)
-
RP-HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
Dissolve the aminooxy-peptide and the aldehyde-containing molecule (1.2 eq) in the reaction buffer (e.g., 100 mM sodium phosphate, pH 4.5). If solubility is an issue, a co-solvent like acetonitrile can be added.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
-
Reaction:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by RP-HPLC or LC-MS. The reaction is typically complete within 1-4 hours.[7]
-
-
Purification:
-
Once the reaction is complete, purify the biopolymer conjugate by RP-HPLC.
-
-
Characterization:
-
Confirm the identity of the final conjugate by mass spectrometry.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Visualizations
Caption: Experimental Workflow for Custom Biopolymer Synthesis.
Caption: Oxime Ligation Signaling Pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
incomplete Fmoc deprotection of aminooxy-PEG2-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the Fmoc deprotection of Fmoc-aminooxy-PEG2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing an Fmoc-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1][2][3] It is often used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The aminooxy group allows for specific reaction with aldehydes or ketones (oxime ligation), while the primary amine can be used for conjugation to other molecules. The Fmoc group protects the aminooxy functionality during synthesis and is removed in a dedicated deprotection step.
Q2: What are the consequences of incomplete Fmoc deprotection of this compound?
Incomplete Fmoc deprotection results in the failure to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the aminooxy moiety. This leads to a capped aminooxy group, preventing its subsequent reaction in planned ligation steps. In the context of solid-phase synthesis, this can result in truncated sequences or desired molecules with missing components, significantly reducing the yield of the target conjugate and complicating purification.
Q3: What are the common causes of incomplete Fmoc deprotection for this specific molecule?
Several factors can contribute to incomplete Fmoc deprotection of this compound:
-
Suboptimal Deprotection Reagents: The concentration and quality of the deprotection reagent, typically a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), are critical.[4][5] Degraded or improperly prepared reagents can lead to reduced deprotection efficiency.
-
Insufficient Reaction Time or Temperature: The kinetics of the deprotection reaction can be influenced by time and temperature. Shorter reaction times or lower temperatures may not be sufficient for complete removal of the Fmoc group.
-
Steric Hindrance: Although the PEG2 linker is short, steric hindrance can become a factor, especially if the molecule is conjugated to a bulky residue or is part of a sterically crowded environment on a solid support.[6][7]
-
Poor Solvation: In solid-phase synthesis, inadequate swelling of the resin can limit the access of the deprotection reagent to the Fmoc-protected aminooxy group. While PEG linkers generally improve solvation, proper solvent choice and swelling time are still important.[8][9]
-
Aggregation: If this compound is attached to a peptide sequence prone to aggregation on a solid support, the formation of secondary structures can physically block the deprotection reagent from reaching the Fmoc group.[6]
Q4: How can I detect incomplete Fmoc deprotection of this compound?
Several analytical techniques can be employed to assess the completeness of the Fmoc deprotection:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product after cleavage from a solid support is a primary method for detecting incomplete deprotection. The presence of a significant peak corresponding to the Fmoc-containing species alongside the desired deprotected product is a clear indicator of an incomplete reaction.[4]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can definitively identify the mass of the deprotected product and any Fmoc-protected starting material. A mass difference of 222.24 Da (the mass of the Fmoc group) will be observed between the two species.
-
Kaiser Test (for the -NH2 end): While the Kaiser test detects free primary amines and would be used to confirm the presence of the terminal -NH2 group, it is not directly used to monitor the deprotection of the aminooxy group. A positive Kaiser test on the resin before coupling to the primary amine of this compound confirms the presence of a free amine to react with. After coupling, a negative test would indicate a successful coupling. The aminooxy group itself is not expected to give a strong positive result with the standard Kaiser test.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| HPLC analysis shows a significant peak for the Fmoc-protected starting material. | 1. Ineffective deprotection reagent. 2. Insufficient deprotection time. 3. Steric hindrance or aggregation. | 1. Prepare fresh deprotection solution (e.g., 20% piperidine in DMF). Ensure the piperidine is of high quality.2. Increase the deprotection time. A standard protocol often involves two deprotection steps (e.g., 1 x 3 min and 1 x 7 min). Consider extending the second treatment.3. Use a stronger deprotection cocktail. For difficult cases, a solution containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective.[12] However, be cautious as DBU is a stronger, non-nucleophilic base and may promote side reactions in sensitive sequences. |
| Mass spectrometry confirms the presence of a species with +222.24 Da. | Incomplete removal of the Fmoc group. | Optimize the deprotection protocol as described above. Consider factors such as resin swelling time and solvent quality. For solid-phase synthesis, ensure the resin is adequately swollen in DMF for at least 30 minutes before the deprotection step. |
| Low yield of the final conjugated product after oxime ligation. | The aminooxy group was not fully deprotected, leading to less available reactive sites. | Re-evaluate and optimize the Fmoc deprotection step. Perform a small-scale test reaction and analyze the cleavage product by HPLC and MS to confirm complete deprotection before proceeding with the large-scale synthesis and ligation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Synthesis
This protocol describes a standard procedure for the removal of the Fmoc group from a resin-bound substrate, such as this compound coupled to a solid support.
-
Resin Swelling: Swell the resin-bound compound in high-quality DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Fmoc group.
Protocol 2: HPLC Analysis of Deprotection
This protocol outlines a general method for analyzing the completeness of the Fmoc deprotection by reverse-phase HPLC.
-
Sample Preparation: If the compound is on a solid support, cleave a small aliquot of the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the cleaved product in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).
-
Detection: Monitor the elution profile at 220 nm and 265 nm. The Fmoc group has a characteristic absorbance around 265 nm, which will be absent in the fully deprotected product.
-
Analysis: Compare the chromatograms of the crude product with the starting Fmoc-protected material. The absence of the starting material peak and the presence of a single major peak for the deprotected product indicates a successful reaction.
Visualizations
Caption: Experimental workflow for Fmoc deprotection and analysis.
Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Oxime Ligation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in oxime ligation reactions.
Troubleshooting Guide
Low yields in oxime ligation can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Q1: What are the primary causes of low yield in my oxime ligation reaction?
Low yields are frequently attributed to one or more of the following factors:
-
Suboptimal pH: The rate of oxime ligation is highly pH-dependent. Uncatalyzed reactions generally proceed fastest under slightly acidic conditions (pH 4-5).[1] In contrast, catalyzed reactions, particularly those using aniline (B41778) and its derivatives, are often more efficient at a neutral pH (around 7).[2][3]
-
Inefficient or Absent Catalyst: At neutral pH, the formation of the oxime bond can be very slow.[4] The use of a nucleophilic catalyst, such as aniline or its more efficient derivatives like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), is often crucial for achieving reasonable reaction rates and high yields.[5][6]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If your reactants are too dilute, the reaction will be slow and may not proceed to completion.[2]
-
Reactant Instability: The aminooxy group is highly reactive and can degrade over time. It is also sensitive to impurities, such as acetone, which can be present in solvents.[7] Similarly, the aldehyde or ketone functional group on your other reactant may not be stable under your reaction or storage conditions.
-
Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation due to less steric hindrance.[4] Reactions involving sterically hindered ketones will inherently be slower and may require more forcing conditions to achieve high yields.
-
Side Reactions: Impurities in reagents or solvents can lead to unwanted side reactions. One common side reaction is transoximation, an exchange reaction that can occur if there is an excess of another carbonyl-containing compound present.[8]
Q2: How can I systematically troubleshoot a low-yielding oxime ligation?
To diagnose the issue, consider the following troubleshooting workflow:
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Aminooxy Group in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminooxy groups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, particularly in bioconjugation and peptide modification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the aminooxy group?
A1: The primary side reactions involving the aminooxy group are:
-
Reaction with non-target carbonyls: The high reactivity of the aminooxy group can lead to reactions with aldehydes or ketones present as impurities in solvents (like acetone) or reagents.[1] This underscores the importance of using high-purity, aldehyde-free solvents and buffers.[2]
-
Transoximation: This is an equilibrium-driven exchange reaction where an existing oxime bond reacts with another aminooxy-containing molecule or a different carbonyl compound.[3] To minimize this, it's advisable to use a sufficient excess of the aminooxy reagent to drive the initial ligation to completion and to purify the intermediate product before subsequent steps.[2]
-
Oxidation: The aminooxy group is sensitive to oxidation, which can lead to the degradation of your reagent.[4]
-
Dimerization or side-reactions from catalysts: Some catalysts, particularly at high concentrations, can lead to the formation of byproducts.[5]
Q2: My aminooxy-containing compound seems to have degraded. How should I properly store and handle it?
A2: Aminooxy reagents are known to be sensitive to moisture and oxidation.[4] Proper storage and handling are crucial for maintaining their reactivity.
-
Storage: It is recommended to store aminooxy reagents at -20°C in a desiccated environment.[4]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] It is best to use the reagent shortly after purchase.[4]
-
Stock Solutions: If you prepare a stock solution in an anhydrous solvent like DMSO, it can be stored at -20°C for up to a month.[4] Always use fresh stock solutions for critical experiments.[4]
Q3: How can I prevent the aminooxy group from reacting prematurely during a multi-step synthesis?
A3: To prevent premature reactions, the aminooxy group is often protected with a suitable protecting group. The most common are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[6][7][8]
-
Boc Group: This group is stable under a range of conditions and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.[6][9][10]
-
Fmoc Group: The Fmoc group is stable to acidic conditions and is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.[7][11][12]
The choice between Boc and Fmoc protection allows for an orthogonal protection strategy, where one can be selectively removed without affecting the other, providing flexibility in complex syntheses.[7]
Q4: What is the stability of the resulting oxime bond?
A4: The oxime bond is significantly more stable than other linkages like imines and hydrazones, especially under physiological conditions.[2][4][13] The hydrolytic stability of oximes is pH-dependent, with maximum stability typically observed in acidic solutions between pH 2 and 3.[6] While acid-catalyzed hydrolysis can occur, the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones.[1][14]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Oxime Ligation
If you are experiencing low or no yield in your oxime ligation reaction, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution | Citation |
| Degraded Aminooxy Reagent | The aminooxy group is sensitive to moisture and oxidation. Use a fresh vial of the reagent. Ensure proper storage at -20°C in a desiccated environment. Prepare fresh stock solutions in anhydrous DMSO. | [4] |
| Inactive Aldehyde or Ketone | Verify the presence and reactivity of the carbonyl group on your target molecule using an independent assay. | [4] |
| Poor Solubility of Reactants | Increase the proportion of an organic co-solvent like DMF or acetonitrile. Sonication can also help to dissolve the reactants. | [5] |
| Suboptimal pH | The optimal pH for aniline-catalyzed oxime ligation is typically between 4 and 5. For uncatalyzed reactions or those with more efficient catalysts at neutral pH, the optimal range is 6.5-7.5. Verify and adjust the pH of your reaction buffer. | [15][16] |
| Ineffective Catalyst | Use a fresh stock of the catalyst. Consider screening different catalysts; p-phenylenediamine (B122844) and m-phenylenediamine (B132917) are often more efficient than aniline (B41778) at neutral pH. Increase the catalyst concentration (up to 100 mM). | [2][15][17] |
| Low Reactivity of Ketone Substrate | Ketones are generally less reactive than aldehydes. Increase the reaction temperature to 37-50°C. Increase the concentration of the catalyst and/or the aminooxy reagent. | [5][6] |
Issue 2: Multiple Products Observed by TLC or LC-MS
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram can be perplexing. This guide will help you diagnose the source of these unexpected products.
| Possible Cause | Suggested Solution | Citation |
| Reaction with Impurity Carbonyls | Use high-purity, aldehyde-free solvents and buffers. Thoroughly purify all starting materials before the ligation reaction. | [2] |
| Transoximation | Use a sufficient excess of the aminooxy reagent to drive the initial reaction to completion. If possible, purify the desired oxime product before proceeding to subsequent reaction steps. | [2][3] |
| Instability of Substrate or Product | If your starting materials or product are unstable under the reaction conditions, consider lowering the reaction temperature. Ensure the pH is not excessively acidic or basic. | [5] |
| Catalyst-Induced Side Reactions | If using p-phenylenediamine, consider switching to aniline, which may result in a cleaner reaction profile, albeit with a slower reaction rate. | [5] |
| Incomplete Deprotection | If you are using a protected aminooxy compound, incomplete removal of the protecting group will lead to multiple products. Ensure deprotection is complete by monitoring with TLC or LC-MS before proceeding with the ligation. | [11] |
Quantitative Data Summary
Table 1: Comparison of Hydrolytic Stability of Different Linkages
| Linkage | Relative Stability | Conditions | Citation |
| Oxime | High | Stable at physiological pH; most stable at pH 2-3. | [4][6][13] |
| Hydrazone | Moderate | Less stable than oximes; hydrolysis is acid-catalyzed. | [1][13] |
| Imine | Low | Prone to rapid hydrolysis in aqueous environments. | [4] |
Note: At pD 7.0 (equivalent to pH 7.0 in D₂O), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone.[1]
Table 2: Effect of Aniline Catalyst Concentration on Apparent Second-Order Rate Constant (k_app) for Oxime Ligation
| Aniline Concentration (mM) | k_app (M⁻¹s⁻¹) for Aldehyde | k_app (M⁻¹s⁻¹) for Ketone |
| 0 | ~0.1 | < 0.01 |
| 10 | ~1.5 | ~0.1 |
| 50 | ~7.5 | ~0.5 |
| 100 | ~15 | ~1.0 |
Note: These are representative values and can vary significantly based on the specific substrates, temperature, and buffer conditions. The rate constant generally shows a linear dependence on the aniline concentration.[17][18] More efficient catalysts like m-phenylenediamine can achieve significantly higher rate constants.[17]
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol provides a general framework for the ligation of an aminooxy-containing compound with an aldehyde or ketone.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0-7.4).
-
Prepare a stock solution of the aminooxy-containing compound in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., 200 mM in DMF or the reaction buffer).
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-containing compound (1.5-5 equivalents).
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the reaction progress by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.[2]
-
Protocol 2: Boc Deprotection of an Aminooxy Group
This protocol describes the removal of a Boc protecting group under acidic conditions.
-
Reagent Preparation:
-
Dissolve the Boc-protected aminooxy compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).[10]
-
-
Deprotection Reaction:
-
Method A (TFA): Cool the solution to 0°C. Slowly add trifluoroacetic acid (TFA) (10 equivalents). Remove the ice bath and stir at room temperature for 1-2 hours.[10]
-
Method B (HCl in Dioxane): To the solution in dioxane, add a 4M solution of HCl in 1,4-dioxane (5 equivalents). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).[10]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product as the hydrochloride or trifluoroacetate (B77799) salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[10]
-
Protocol 3: Fmoc Deprotection of an Aminooxy Group
This protocol details the removal of an Fmoc protecting group under basic conditions, commonly used in solid-phase peptide synthesis (SPPS).
-
Reagent Preparation:
-
Deprotection on Solid Support:
-
Swell the peptide-resin containing the Fmoc-aminooxy group in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate the resin for 1-3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[11]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
The resin is now ready for the next coupling step.
-
Visual Guides
Caption: A typical experimental workflow for oxime ligation.
Caption: A troubleshooting guide for low yield in oxime ligation.
Caption: Reaction pathway for the deprotection of a Boc-aminooxy group.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. broadpharm.com [broadpharm.com]
- 17. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction pH for Efficient Oxime Bond Formation
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the efficient formation of stable oxime bonds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for efficient oxime bond formation?
The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[1][2][3][4] This acidic environment facilitates the acid-catalyzed dehydration of the hemiaminal intermediate, which is often the rate-determining step in the reaction.[5] However, many biological molecules are not stable or soluble under these acidic conditions, necessitating alternative strategies for bioconjugation at or near neutral pH.[1][3]
Q2: Why is the reaction slow at neutral pH (pH 7)?
At neutral pH, the rate of oxime formation is significantly slower because the concentration of the protonated hemiaminal intermediate is lower, leading to a reduced rate of the acid-catalyzed dehydration step.[5] This can be a major challenge in bioconjugation applications where maintaining physiological conditions is crucial.[5] The second-order rate constants for many oxime formation reactions at neutral pH can be as low as 0.01 M⁻¹s⁻¹ or even lower.[5]
Q3: How can I accelerate oxime bond formation at neutral pH?
The most common and effective method to accelerate oxime ligation at neutral pH is the use of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[5][6][7] Aniline and substituted anilines can increase the reaction rate by up to 40-fold at neutral pH.[5][6][7] Catalysts like p-phenylenediamine (B122844) have been shown to be even more efficient, providing up to a 120-fold rate enhancement compared to the uncatalyzed reaction at pH 7.[1][3]
Q4: What are the most common side reactions, and how can they be minimized?
A potential side reaction is the reaction of the hydroxylamine (B1172632) with trace amounts of carbonyl-containing compounds present in solvents or reagents.[6] To minimize this, it is recommended to use high-grade solvents.[6] Additionally, if the biomolecule of interest contains other reactive functional groups, careful selection of reaction conditions is necessary to ensure the chemoselectivity of the oxime ligation.
Q5: How does the choice of aldehyde or ketone affect the reaction?
The reactivity of the carbonyl group influences the reaction rate. Aromatic aldehydes are potent electrophiles and are generally more reactive than ketones.[8] Oximes derived from ketones tend to exhibit greater stability compared to those formed from aldehydes.[9] For bioconjugation, aromatic aldehydes and derivatives of α-oxo acids are frequently used to enhance stability.[5]
Q6: How stable is the resulting oxime bond?
Oxime bonds are significantly more stable towards hydrolysis than corresponding imine or hydrazone bonds, especially at physiological pH.[6][9][10] However, they can be cleaved under acidic conditions.[6][10] If pH-independent stability is required, the oxime bond can be reduced to a more stable secondary amine.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during oxime ligation experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or incomplete reaction | Suboptimal pH: The reaction pH is outside the optimal range for the specific system (acidic for uncatalyzed, neutral for catalyzed). | Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to 4-5. For catalyzed reactions at neutral pH, ensure the buffer is between pH 6.0 and 7.4.[11] |
| Low reactant concentration: The concentrations of the aminooxy and carbonyl components are too low. | Increase the concentration of one or both reactants. Ligation kinetics are concentration-dependent.[2][11] | |
| Ineffective catalysis: The catalyst concentration is too low, or the chosen catalyst is not optimal for the substrates. | Increase the catalyst concentration (typically 10-100 mM for aniline).[5] Consider using a more efficient catalyst like p-phenylenediamine.[1][3] | |
| Low reactivity of the carbonyl group: Ketones react more slowly than aldehydes. | Increase the reaction temperature or prolong the reaction time.[11] Use a more reactive aldehyde if the experimental design allows. | |
| Low product yield | Hydrolysis of the oxime bond: The product is degrading due to acidic conditions during workup or storage. | After the reaction, adjust the pH to neutral for storage.[12] If purification involves acidic conditions, perform it quickly and at a low temperature. |
| Side reactions: Reactants are being consumed in non-productive pathways. | Use high-purity solvents and reagents to avoid unwanted reactions with contaminants.[6] Ensure the chemoselectivity of the reaction by protecting other reactive functional groups if necessary. | |
| Difficulty in purifying the product | Catalyst interference: The catalyst is co-eluting with the product during chromatography. | Use a lower concentration of the catalyst if possible.[12] Some modern catalysts are effective at lower concentrations.[1][3] Alternatively, select a catalyst with different solubility or charge properties to facilitate its removal.[12] |
Quantitative Data on Reaction Rates
The following table summarizes the effect of pH and catalysts on the rate of oxime formation.
| Reactants | pH | Catalyst | Catalyst Concentration | Second-Order Rate Constant (k) | Fold Rate Increase (vs. uncatalyzed at pH 7) |
| Heptapeptides | 4.5 | Aniline | 100 mM | - | ~400-fold vs uncatalyzed |
| Heptapeptides | 7.0 | Aniline | 100 mM | - | ~40-fold vs uncatalyzed |
| Aminooxy-PEG + Protein | 7.0 | None | - | - | 1 |
| Aminooxy-PEG + Protein | 7.0 | Aniline | 10 mM | - | ~6.3 |
| Aminooxy-PEG + Protein | 7.0 | p-phenylenediamine | 2 mM | - | - |
| Aminooxy-PEG + Protein | 7.0 | p-phenylenediamine | 10 mM | - | ~120 |
| Aminooxyacetyl-peptide + Benzaldehyde | 7.0 | Aniline | 100 mM | 8.2 ± 1.0 M⁻¹s⁻¹ | - |
Note: The data is compiled from multiple sources and experimental conditions may vary.[1][3][5][8]
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation at Acidic pH (Uncatalyzed)
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde or ketone-functionalized molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.6).
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the carbonyl-containing molecule (1 equivalent) and the aminooxy-containing molecule (1.2-2 equivalents).
-
Adjust the final volume with the reaction buffer to achieve the desired reactant concentrations (typically in the µM to mM range).
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as RP-HPLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified directly using standard chromatographic techniques (e.g., RP-HPLC, size-exclusion chromatography).
-
Protocol 2: General Procedure for Oxime Ligation at Neutral pH (Aniline-Catalyzed)
-
Reagent Preparation:
-
Prepare a stock solution of the aldehyde or ketone-functionalized molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer.
-
Prepare a 1 M stock solution of aniline or p-phenylenediamine in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the carbonyl-containing molecule (1 equivalent) and the aminooxy-containing molecule (1.2-2 equivalents) in the reaction buffer.
-
Add the catalyst stock solution to achieve a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-12 hours.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, purify the product using a suitable chromatographic method to remove the catalyst and any unreacted starting materials.
-
Visualizations
Caption: General workflow for an oxime ligation experiment.
Caption: Aniline-catalyzed oxime formation mechanism.
Caption: Troubleshooting decision tree for slow reactions.
References
- 1. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Fmoc-aminooxy-PEG2-NH2 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PEG2-NH2 conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
Q1: Why is the yield of my purified conjugate consistently low?
Low yield is a common issue that can stem from several factors throughout the conjugation and purification process.
-
Suboptimal Reaction Conditions: The formation of the oxime bond between the aminooxy group and a carbonyl group (aldehyde or ketone) on your target molecule is pH-dependent. The reaction is generally slow at neutral pH and optimal under slightly acidic conditions (pH 4-5).[1][2] At neutral pH, the absence of a nucleophilic catalyst, such as aniline (B41778), can also significantly slow down the reaction rate, leading to lower yields.[1][2]
-
Incomplete Deprotection: If the Fmoc group is not completely removed prior to purification, this will result in a lower yield of the desired final conjugate.
-
Product Adsorption: The conjugate may be non-specifically binding to the chromatography resin or other surfaces.
-
Aggregation: PEGylated molecules can sometimes aggregate, leading to loss of product during purification.
Recommended Solutions:
-
Optimize Reaction pH: Adjust the reaction buffer to a pH between 4.5 and 5.5. If your molecule is sensitive to acidic conditions, consider performing the reaction at a neutral pH in the presence of a catalyst.[1][2]
-
Use a Catalyst: For reactions at or near neutral pH, the addition of a nucleophilic catalyst like aniline or its more efficient derivatives can significantly improve reaction rates and yields.[1][2]
-
Increase Reactant Concentration: As the reaction is bimolecular, increasing the concentration of the reactants can improve the reaction kinetics.[3]
-
Ensure Complete Fmoc Deprotection: Monitor the deprotection step by a method such as TLC or LC-MS to ensure it goes to completion.
-
Modify Chromatography Conditions: To reduce non-specific binding during purification, consider adding organic modifiers to the mobile phase or using a different type of chromatography resin.
-
Address Aggregation: If aggregation is suspected, screen different buffer conditions (pH, ionic strength) or consider performing the purification at a lower temperature.
Q2: My this compound conjugate co-elutes with impurities during RP-HPLC. How can I improve the separation?
Co-elution during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often due to insufficient difference in hydrophobicity between your product and the impurities.
-
Unreacted Starting Material: Unreacted this compound can be a significant impurity.
-
Byproducts of Fmoc Deprotection: The deprotection of the Fmoc group can generate byproducts like dibenzofulvene (DBF) adducts, which may have similar retention times to your conjugate.
-
Isomers: If the conjugation can occur at multiple sites on your target molecule, the resulting isomers may be difficult to separate.
Recommended Solutions:
-
Optimize the HPLC Gradient: A shallower gradient during the elution of the product can increase the resolution between peaks.[4] Experiment with different gradient slopes to find the optimal separation conditions.
-
Change the Mobile Phase: Altering the organic modifier in the mobile phase (e.g., switching from acetonitrile (B52724) to methanol (B129727) or isopropanol) can change the selectivity of the separation.
-
Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column can provide better separation.
-
Adjust the pH of the Mobile Phase: Modifying the pH of the mobile phase can alter the ionization state of your conjugate and impurities, potentially improving separation.
Q3: I'm observing multiple peaks in my LC-MS analysis of the purified conjugate. What could they be?
Multiple peaks in an LC-MS analysis can indicate a number of issues.
-
Incomplete Reaction or Deprotection: Peaks corresponding to the unreacted starting materials or the Fmoc-protected conjugate may be present.
-
Product Degradation: The conjugate may be degrading during the reaction, purification, or storage.
-
Formation of Adducts: The conjugate may be forming adducts with components of the mobile phase (e.g., trifluoroacetic acid).
-
PEG Polydispersity: While this compound is a discrete PEG linker, impurities with different numbers of PEG units can sometimes be present in the starting material.
Recommended Solutions:
-
Analyze Starting Materials: Ensure the purity of your starting this compound and target molecule before conjugation.
-
Optimize Reaction and Purification Conditions: Use the mildest possible conditions to avoid degradation.
-
Careful Interpretation of MS Data: Look for mass differences that correspond to expected impurities, such as the mass of the Fmoc group or the starting materials.
-
Use High-Resolution Mass Spectrometry: High-resolution MS can help to distinguish between product and closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best purification method for this compound conjugates?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying these types of conjugates. It separates molecules based on their hydrophobicity, which is generally sufficient to resolve the conjugate from unreacted starting materials and many byproducts. Size-exclusion chromatography (SEC) can also be used, particularly for removing smaller impurities.
Q2: How can I assess the purity of my final conjugate?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
RP-HPLC: Provides a quantitative measure of purity based on the relative peak area of the main product.
-
LC-MS: Confirms the identity of the main peak by providing its molecular weight and can help to identify impurities.
-
NMR Spectroscopy: Can be used to confirm the structure of the conjugate, although it is less commonly used for routine purity assessment of conjugates.
Q3: What are the key parameters to consider when developing an RP-HPLC purification method?
-
Column Chemistry: C18 columns are a good starting point for most peptide and small molecule conjugates.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B.
-
Gradient: A linear gradient from a low to a high percentage of solvent B is typically used. The steepness of the gradient is a critical parameter for optimizing separation.[4]
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection Wavelength: UV detection at 214 nm (for peptide bonds) and 280 nm (for aromatic residues) is common.
Q4: How should I store my purified this compound conjugate?
For long-term storage, it is generally recommended to lyophilize the purified conjugate and store it as a powder at -20°C or -80°C. If stored in solution, use a buffer that maintains the stability of your conjugate and store at low temperatures. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide representative data for the purification and characterization of this compound conjugates. Note that optimal conditions and expected results will vary depending on the specific conjugate.
Table 1: Typical RP-HPLC Purification Parameters
| Parameter | Typical Value/Range |
| Column | C18, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes |
| Flow Rate | 1 mL/min (for analytical scale) |
| Detection | 214 nm and 280 nm |
| Expected Purity | >95% |
Table 2: Common Impurities and their Mass Differences
| Impurity | Mass Difference from Product | Potential Cause |
| Unreacted Target Molecule | - Mass of this compound | Incomplete conjugation reaction |
| Unreacted this compound | - Mass of Target Molecule | Incomplete conjugation reaction |
| Fmoc-protected Conjugate | + 222.2 Da (Fmoc group) | Incomplete Fmoc deprotection |
| Dibenzofulvene Adduct | + 166.2 Da (DBF) | Side reaction during Fmoc deprotection |
Experimental Protocols
General Protocol for RP-HPLC Purification of an this compound Conjugate
This protocol provides a general starting point for the purification of an this compound conjugate. Optimization will be required for each specific conjugate.
-
Sample Preparation:
-
After the conjugation reaction and Fmoc deprotection, lyophilize the crude product to a powder.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). The sample should be fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Ensure the system is running at a stable pressure.
-
-
Purification:
-
Inject the prepared sample onto the column.
-
Run the desired gradient method (e.g., a linear gradient from 5% to 95% Solvent B over 40 minutes).
-
Monitor the separation at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical RP-HPLC and LC-MS to identify the fractions containing the pure product.
-
Pool the pure fractions.
-
-
Final Product Preparation:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator or a speed vacuum.
-
Lyophilize the aqueous solution to obtain the purified conjugate as a powder.
-
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for impure this compound conjugates after HPLC.
References
Technical Support Center: Preventing Aggregation of Conjugates Containing PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with the aggregation of conjugates containing polyethylene (B3416737) glycol (PEG) linkers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in conjugates containing PEG linkers?
Aggregation of PEG-containing conjugates is a multifaceted issue stemming from a combination of factors related to the protein, the PEG linker, the conjugated molecule (e.g., a drug), and the experimental conditions.[1][2] Key causes include:
-
Increased Hydrophobicity: While PEG itself is hydrophilic, the overall hydrophobicity of the conjugate can increase, particularly if the conjugated payload is hydrophobic.[3][4] This can lead to intermolecular hydrophobic interactions, driving aggregation.[5] Even PEG can exhibit some hydrophobic characteristics due to its methylene (B1212753) groups, which can interact with hydrophobic patches on the protein surface.[6][7]
-
Suboptimal Reaction and Buffer Conditions: The stability of a protein is highly dependent on its environment.[8] Incorrect pH, ionic strength, or temperature can destabilize the protein, leading to the exposure of hydrophobic core regions and subsequent aggregation.[2][4] Performing conjugation at a pH near the protein's isoelectric point (pI) can also reduce electrostatic repulsion between molecules, promoting aggregation.[3][4]
-
High Concentration: High concentrations of protein or the final conjugate increase the proximity of molecules, enhancing the likelihood of intermolecular interactions and aggregation.[2][8][9]
-
Intermolecular Cross-linking: The use of bifunctional or homobifunctional PEG linkers can lead to the cross-linking of multiple protein molecules, resulting in the formation of large aggregates.[1][10]
-
Over-labeling: Attaching too many PEG molecules to a protein can alter its surface charge and pI, potentially reducing its solubility and leading to aggregation.[2][8]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation due to their amino acid sequence and structure.[1] The presence of free cysteine residues, for instance, can lead to the formation of intermolecular disulfide bonds.[1]
-
PEG Linker Length: The length of the PEG linker can have a dual role. While longer PEG chains can provide a steric shield that prevents protein-protein interactions, very long and flexible chains can become entangled, especially at high concentrations, which can promote aggregation.[5][11]
Q2: My conjugate solution becomes cloudy or precipitates immediately after adding the PEG reagent. What should I do?
Immediate precipitation upon the addition of the PEG reagent is often due to localized high concentrations of the reagent or suboptimal buffer conditions.[12] Here’s a systematic approach to troubleshoot this issue:
-
Optimize Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, add it dropwise or in smaller aliquots over a period while gently stirring the protein solution.[2][8] This prevents localized high concentrations that can cause precipitation.
-
Verify Reagent Solubility: Ensure your PEG reagent is fully dissolved in a suitable anhydrous solvent (like DMSO or DMF) before adding it to the aqueous protein solution.[12]
-
Optimize Protein Concentration: Try the reaction at a lower protein concentration.[1][2] High concentrations increase the likelihood of intermolecular interactions.
-
Screen Buffer Conditions: Perform small-scale experiments to screen a range of pH values and buffer compositions to identify conditions where your protein is most stable.[1][13] The optimal pH is typically 1-1.5 units away from the protein's isoelectric point (pI).[13]
Q3: How can I choose the right buffer to prevent aggregation during PEGylation?
The ideal buffer maintains the stability of your protein while being compatible with the conjugation chemistry.
-
Avoid Amine-Containing Buffers for NHS-Ester Chemistry: If you are using N-hydroxysuccinimide (NHS) ester-activated PEGs, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[12] These will compete with the primary amines on your protein, reducing labeling efficiency.[12]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MOPS are generally good choices for amine-reactive labeling.[12]
-
pH Optimization: It is crucial to find a pH that balances reaction efficiency and protein stability. While higher pH (around 8.0-8.5) can increase the rate of reaction with primary amines, many proteins become unstable and prone to aggregation at these pH values.[12] A pH screening experiment is often necessary to find the optimal balance for your specific protein.[12]
Q4: Can additives in the reaction buffer help prevent aggregation?
Yes, various stabilizing excipients can be added to the buffer to suppress aggregation. It is recommended to screen these additives and their concentrations to find the optimal formulation for your specific conjugate.[12][13]
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Suppress non-specific protein-protein interactions and can reduce aggregation.[2][12][13] |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol | Act as protein stabilizers through preferential exclusion, increasing protein stability.[8][12][13] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.[2][12][13] |
| Salts | NaCl, KCl | 25-150 mM | Modulate electrostatic interactions.[13] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent intermolecular disulfide bond formation.[12][13] |
Q5: How does the length of the PEG linker affect aggregation?
The length of the PEG linker plays a complex role in aggregation.[5][11]
-
Short to Intermediate Length PEGs (e.g., PEG2-PEG12): These can effectively increase the hydrophilicity of the conjugate, helping to prevent aggregation driven by hydrophobic payloads in antibody-drug conjugates (ADCs).[11][14] They can also provide some steric hindrance to prevent protein-protein interactions.[13]
-
Long PEGs (e.g., PEG24, >4kDa): Longer PEG chains can provide a more significant steric shield, which can be more effective at preventing aggregation.[5][15] However, very long and flexible PEG chains can lead to entanglement, especially at high concentrations, which can paradoxically promote aggregation.[5] The optimal PEG length to prevent aggregation is often specific to the protein or conjugate and may need to be determined empirically.[5][11]
Troubleshooting Guides
Problem: Gradual increase in turbidity or aggregate formation during the reaction.
This suggests that the reaction conditions are slowly inducing protein unfolding and aggregation over time.
Caption: Troubleshooting workflow for gradual aggregation.
Recommended Solutions:
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down the rate of both the conjugation reaction and the aggregation process.[2][10]
-
Optimize Buffer Conditions: Re-evaluate the pH and buffer composition. A buffer that provides better stability to your protein over the course of the reaction may be needed.[2]
-
Reduce Reaction Time: If the desired degree of labeling is achieved relatively quickly, consider quenching the reaction earlier to minimize the time the conjugate is exposed to potentially destabilizing conditions.
-
Consider PEG Reagent: If you are using a bifunctional PEG linker, intermolecular cross-linking is a likely cause.[1] Consider switching to a monofunctional PEG reagent to eliminate this possibility.[1] Also, verify the purity of your PEG reagent, as impurities can sometimes lead to side reactions.[10]
Problem: High molecular weight species are observed in Size Exclusion Chromatography (SEC) analysis of the final product.
This indicates the presence of soluble aggregates, which can range from dimers to higher-order oligomers.
Caption: Decision tree for addressing soluble aggregates.
Recommended Solutions:
-
Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to over-labeling and subsequent aggregation.[2][8] Titrate the molar ratio to find the optimal balance between conjugation efficiency and minimizing aggregation.[2]
-
Add Stabilizing Excipients: The inclusion of additives like arginine or non-ionic surfactants in the reaction and formulation buffers can help suppress non-specific interactions that lead to soluble aggregate formation.[2][12]
-
Purification: If aggregation has already occurred, purification is necessary to isolate the monomeric conjugate. Size-Exclusion Chromatography (SEC) is the most common and effective method for separating monomers from aggregates.[12] Ion-Exchange Chromatography (IEX) can also be effective if the aggregates have different charge properties.[12]
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer Conditions
This protocol describes a small-scale screening experiment to identify the optimal pH and buffer for your PEGylation reaction.
-
Prepare a series of amine-free buffers (e.g., PBS, HEPES) covering a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).[2]
-
Dissolve your protein to the desired final reaction concentration in each of the prepared buffers.
-
Prepare a stock solution of your activated PEG reagent in an appropriate anhydrous solvent (e.g., DMSO).
-
Add the activated PEG reagent to each of the protein solutions at your desired molar ratio.
-
Incubate the reactions under the same conditions (temperature and time).
-
Visually inspect each reaction for any signs of precipitation or turbidity.
-
Analyze each sample for the extent of aggregation using a suitable analytical technique such as Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[1][2]
Protocol 2: Screening for Stabilizing Additives
This protocol outlines a method to test the effectiveness of different stabilizing additives.
-
Prepare your protein in the optimal buffer and pH identified in Protocol 1.
-
Aliquot the protein solution into several tubes.
-
Prepare stock solutions of various additives (e.g., 1 M Arginine, 50% Sucrose, 1% Polysorbate 20).
-
Add a different additive to each tube to achieve a final concentration within the recommended range (see table above). Include a control reaction with no additive.
-
Initiate the PEGylation reaction by adding the activated PEG reagent to each tube.
-
Incubate and analyze the samples as described in Protocol 1 to determine which additive(s) are most effective at preventing aggregation.
Protocol 3: Analytical Size Exclusion Chromatography (SEC) for Aggregate Quantification
This is a general protocol for quantifying soluble aggregates.
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with your chosen mobile phase (typically the formulation buffer).[2]
-
Calibrate the column with a set of molecular weight standards to determine the elution volumes for monomers, dimers, and higher-order species.[2]
-
After your conjugation reaction, centrifuge the sample at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any large, insoluble aggregates.[2]
-
Inject the supernatant onto the equilibrated SEC column.[2]
-
Monitor the elution profile at 280 nm (for protein).
-
Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.[2]
Caption: General workflow for aggregate analysis by SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. adcreview.com [adcreview.com]
- 15. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues with Fmoc-aminooxy-PEG2-NH2
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Fmoc-aminooxy-PEG2-NH2. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polyethylene (B3416737) glycol (PEG)-based linker, which generally enhances its solubility in aqueous and organic media. The Fmoc (9-fluorenylmethoxycarbonyl) group is hydrophobic, while the PEG spacer and the aminooxy and amine groups are hydrophilic. Consequently, its solubility is dependent on the chosen solvent. It is highly soluble in polar organic solvents.[1]
Q2: In which solvents should I dissolve this compound?
A2: For most applications, polar aprotic solvents are recommended for initial dissolution to prepare a stock solution. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are excellent choices. For subsequent dilutions into aqueous buffers, it is crucial to add the stock solution to the buffer slowly with agitation to prevent precipitation.
Q3: I am observing a cloudy solution or precipitate when trying to dissolve the compound. What should I do?
A3: Cloudiness or precipitation upon dissolution can be due to several factors, including solvent quality, temperature, or exceeding the solubility limit. First, ensure you are using a high-purity, anhydrous solvent. If the compound has been stored for a long time, it may have absorbed moisture. Gentle warming and sonication can aid dissolution. If the issue persists, consider preparing a more dilute solution.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobic nature of the Fmoc protecting group. This can lead to poor solubility and aggregation. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMF or DMSO and then dilute it into the aqueous buffer.
Q5: How does the Fmoc group affect the solubility of the molecule?
A5: The Fmoc group is a large, nonpolar protecting group that significantly decreases the aqueous solubility of the molecule. However, it is readily cleaved under basic conditions (e.g., using piperidine (B6355638) in DMF), which will yield a more hydrophilic product that is more soluble in aqueous environments.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Recommendations and Remarks |
| Dimethylformamide (DMF) | Highly Soluble | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Another suitable polar aprotic solvent for stock solutions.[1] |
| Dichloromethane (DCM) | Soluble | Can be used, but less polar than DMF or DMSO. |
| Methanol, Ethanol | Moderately Soluble | May require warming or sonication for complete dissolution. |
| Water / Aqueous Buffers | Poorly Soluble | Direct dissolution is not recommended. Dilute from an organic stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMF.
Materials:
-
This compound (MW: 358.39 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound (e.g., 3.58 mg for 1 mL of a 10 mM solution).
-
Add the appropriate volume of anhydrous DMF to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Bioconjugation to an Aldehyde- or Ketone-Containing Molecule
This protocol provides a general guideline for the conjugation of this compound to a carbonyl-containing substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMF)
-
Aldehyde- or ketone-containing substrate in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
Dissolve the carbonyl-containing substrate in the reaction buffer to the desired concentration.
-
Slowly add the this compound stock solution to the substrate solution with gentle stirring. A typical starting point is to use a 5-10 fold molar excess of the aminooxy reagent.
-
The final concentration of the organic solvent (e.g., DMF) in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation of protein substrates.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Upon completion, the resulting conjugate can be purified using standard techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC.
Mandatory Visualization
Caption: A workflow diagram for the dissolution of this compound.
Caption: A decision tree for troubleshooting solubility problems.
References
analytical methods for characterizing Fmoc-aminooxy-PEG2-NH2 products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for characterizing Fmoc-aminooxy-PEG2-NH2. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a heterobifunctional linker molecule. Its key features include:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality, allowing for controlled, sequential conjugations. It is typically removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).
-
Aminooxy group (-ONH2): This functional group reacts specifically with aldehydes and ketones to form stable oxime linkages.
-
PEG2 (Polyethylene glycol) spacer: A short, hydrophilic diethylene glycol spacer that enhances solubility in aqueous media and provides flexibility.
-
Primary amine (-NH2): A reactive group available for conjugation to molecules with activated carboxyl groups (e.g., NHS esters) to form stable amide bonds.
Q2: What are the primary applications of this compound?
This compound is primarily used in bioconjugation and drug delivery research. Its bifunctional nature makes it a versatile tool for creating complex biomolecules, such as:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted drug delivery to cancer cells.
-
Peptide modification: It can be used to introduce PEG spacers and other functionalities into synthetic peptides.
-
Surface modification: Immobilization of biomolecules onto surfaces for various applications, including biosensors.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Once dissolved in a solvent, it is recommended to prepare solutions fresh before each use. If a stock solution must be stored, it should be aliquoted and kept at -80°C to minimize freeze-thaw cycles.
Q4: Which analytical techniques are most suitable for characterizing this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess the integrity of the Fmoc and PEG components.
Analytical Methods and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound. A reversed-phase method is typically employed.
Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of the basic amine with residual silanols on the column. - Column overload. | - Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to protonate the amine. - Use a column with end-capping. - Reduce the injection volume or sample concentration. |
| Peak Splitting or Broadening | - Sample solvent is too strong compared to the mobile phase. - Column void or contamination. - Co-elution of closely related impurities. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Flush the column or replace it if a void is suspected. - Optimize the gradient to improve resolution. |
| Inconsistent Retention Times | - Poor column equilibration. - Changes in mobile phase composition or temperature. - Air bubbles in the system. | - Ensure the column is adequately equilibrated before each injection. - Prepare fresh mobile phase and use a column oven for temperature control. - Degas the mobile phase and purge the pump. |
Diagram: Troubleshooting Workflow for HPLC Peak Splitting
Caption: A logical workflow for diagnosing and resolving peak splitting issues in HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of this compound and detecting any impurities. Electrospray ionization (ESI) in positive ion mode is commonly used.
Troubleshooting Common LC-MS Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal | - Inefficient ionization. - Contamination of the ion source. - Incorrect mass spectrometer settings. | - Optimize mobile phase additives (e.g., 0.1% formic acid) to promote protonation. - Clean the ion source. - Tune the mass spectrometer for the expected m/z range. |
| Multiple Adducts | - Presence of various salts in the sample or mobile phase. | - Use volatile mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) instead of sodium phosphate). - Desalt the sample before analysis if necessary. |
| In-source Fragmentation | - High source temperature or voltage. | - Reduce the source temperature and fragmentor voltage to minimize unwanted fragmentation. |
Diagram: General LC-MS Analysis Workflow
Caption: A typical workflow for the analysis of this compound by LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the structure of this compound by identifying the characteristic proton signals of the Fmoc group, the PEG linker, and the aminooxy and amine functionalities.
Troubleshooting Common NMR Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Sample aggregation. - Presence of paramagnetic impurities. | - Use a more dilute sample or a different deuterated solvent (e.g., DMSO-d₆ is often good for PEG compounds). - Filter the sample. |
| Poor Resolution | - Inhomogeneous magnetic field. | - Shim the spectrometer carefully. |
| Unexpected Peaks | - Presence of impurities or residual solvents. | - Compare the spectrum to that of the solvent and known impurities. - Purify the sample if necessary. |
Quantitative Data Summary
The following tables provide representative analytical data for this compound. Note that exact values may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 265 nm (for Fmoc group) |
| Expected Retention Time | ~8-10 minutes |
Table 2: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₉H₂₂N₂O₅ |
| Molecular Weight | 358.39 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | 359.16 |
| Common Adducts | [M+Na]⁺ (381.14), [M+K]⁺ (397.11) |
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc aromatic protons | 7.2 - 7.9 | Multiplet |
| Fmoc CH and CH₂ | 4.2 - 4.4 | Multiplet |
| PEG -OCH₂CH₂O- | 3.5 - 3.7 | Multiplet |
| -CH₂-NH₂ | ~2.8 | Triplet |
| -O-NH₂ | ~6.5 | Broad Singlet |
| Fmoc-NH- | ~7.0 | Triplet |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL for injection.
-
-
HPLC Method:
-
Use the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject 5 µL of the sample.
-
Monitor the chromatogram at 265 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Protocol 2: Structural Confirmation by LC-MS
-
LC-MS System Setup:
-
Use the HPLC method described in Protocol 1.
-
Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
-
Mass Spectrometer Settings (Representative):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: 100-1000 m/z
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak observed in the HPLC chromatogram.
-
Confirm the presence of the expected [M+H]⁺ ion and any common adducts as listed in Table 2 .
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Protocol 3: Structural Verification by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure proper shimming to obtain good resolution.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the peaks and compare the integration ratios to the expected number of protons for each group.
-
Assign the peaks based on their chemical shifts and multiplicities, comparing them to the predicted values in Table 3 .
-
stability of the oxime bond under different chemical conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of the oxime bond under various chemical conditions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative stability data to support your research and development activities.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Queries
Q1: What are the primary factors influencing the stability of an oxime bond?
A1: The stability of an oxime bond is governed by both intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
Nature of the Carbonyl Precursor: Oximes derived from ketones are generally more stable than those derived from aldehydes. Aromatic aldehydes and α-oxo acids also form more stable oximes.[1]
-
Electronic Effects: The electronic properties of substituents near the C=N-OH linkage are crucial. Electron-withdrawing groups can influence stability.[1]
-
Steric Hindrance: Bulky groups around the oxime bond can sterically hinder the approach of molecules like water, thereby slowing down hydrolysis.[1]
-
-
Extrinsic Factors:
Q2: How does the stability of an oxime bond compare to other linkages like hydrazones?
A2: Oxime bonds are significantly more stable than analogous imines and hydrazones. In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[1] For example, at a pD of 7.0 (the equivalent of pH in deuterium (B1214612) oxide), the relative first-order rate constant for the hydrolysis of an oxime is approximately 600-fold lower than that of a methylhydrazone.[2]
Q3: Can an oxime bond be cleaved under basic conditions?
A3: Yes, oxime bonds can be hydrolyzed under basic conditions, although they are generally more stable than under strongly acidic conditions. The hydrolysis of certain phosphonylated ketoximes in the presence of sodium hydroxide (B78521) has been shown to be first-order with respect to both the oxime and the hydroxide ion.[3]
Q4: My oxime-linked conjugate is showing instability during storage. What could be the cause and how can I fix it?
A4: Instability during storage is often due to acidic or basic conditions in the storage buffer. Ensure the pH of your storage buffer is neutral (pH 7.0-7.4). If your conjugate is intended for long-term storage, consider storing it at -20°C or -80°C.[4] For small molecule oxime products, storage in a cool, dry place away from light is recommended.
Q5: I am observing low yields in my oxime ligation reaction. What are the common causes and troubleshooting steps?
A5: Low yields in oxime ligation can stem from several issues:
-
Suboptimal pH: The reaction is often most efficient in a slightly acidic buffer (pH 4.5-5.5), provided your biomolecule is stable under these conditions.
-
Inactive Carbonyl Group: Confirm the presence and reactivity of the aldehyde or ketone functional group on your substrate.
-
Insufficient Reactant Concentration or Reaction Time: Increasing the concentration of the reactants or extending the reaction time can improve yields.
-
Degradation of Reagents: Ensure that your aminooxy-containing reagent and other reactants are fresh.
-
Catalyst Inefficiency: Consider adding a catalyst like aniline (B41778) or screening different aniline derivatives to find the most effective one for your specific substrates and pH.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during experiments involving oxime bonds.
Troubleshooting Low Yield of Oxime Conjugate
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive carbonyl group (aldehyde or ketone). | Confirm the presence and reactivity of the carbonyl group using analytical methods like NMR or a test reaction with a known reactive aminooxy compound. |
| Suboptimal pH for the ligation reaction. | Optimize the reaction pH. While oximes are most stable at very low pH, the formation reaction is often optimal between pH 4.5 and 5.5. Test a range of pH values to find the best balance between reaction rate and the stability of your starting materials. | |
| Insufficient reaction time or low reactant concentrations. | Increase the reaction time and/or the concentration of the reactants. A molar excess of the aminooxy reagent can help drive the reaction to completion.[4] | |
| Degradation of the aminooxy reagent. | Use fresh, high-purity reagents. Store aminooxy compounds under appropriate conditions (cool, dry, and protected from light). | |
| Ineffective or absent catalyst. | For slow reactions, consider adding a nucleophilic catalyst such as aniline or a substituted aniline derivative. Screen different catalysts and concentrations to find the optimal conditions. |
Troubleshooting Oxime Bond Instability and Degradation
| Problem | Possible Cause | Suggested Solution |
| Conjugate degrades during purification. | Acid-catalyzed hydrolysis: Traces of acid on silica (B1680970) gel can cause degradation during column chromatography. | Neutralize the silica gel before use. Perform the chromatography as quickly as possible. Consider alternative purification methods like preparative HPLC with a neutral mobile phase or size-exclusion chromatography for larger molecules. |
| Base-catalyzed hydrolysis: Exposure to basic conditions during workup or purification. | Minimize contact time with basic aqueous solutions. Use neutral water or brine for washing when possible. | |
| Unexpected peaks in HPLC or MS analysis. | Hydrolysis: The appearance of peaks corresponding to the starting carbonyl compound and hydroxylamine. | Confirm the identity of the degradation products by mass spectrometry. Optimize storage and handling conditions to minimize exposure to acidic or basic environments and water. |
| Beckmann Rearrangement: Formation of an amide or lactam, often promoted by acid and heat. | Avoid high temperatures and strong acids during the reaction and workup. Use mild and neutral conditions for acylation if applicable.[5] | |
| Dehydration of aldoximes to nitriles: Can occur during GC-MS analysis due to high inlet temperatures. | Lower the injector temperature on the GC-MS. Confirm the purity of the sample using a less harsh analytical technique like NMR or LC-MS.[6] |
Section 3: Stability of the Oxime Bond Under Different Chemical Conditions
This section provides a detailed overview of oxime bond stability under various chemical treatments, supported by quantitative data where available.
Stability in Acidic and Basic Conditions (Hydrolysis)
Oxime hydrolysis is catalyzed by both acids and bases, with acid catalysis being more pronounced. The stability of an oxime bond is highly pH-dependent.
Key Observations:
-
Oximes are generally more resistant to hydrolysis than hydrazones.[1][2]
-
Hydrolysis is initiated by the protonation of the imine nitrogen.[7]
-
Maximum stability is often observed in the pH range of 2-3.[1]
-
Ketoximes are generally more stable towards hydrolysis than aldoximes.[1]
Quantitative Data: Hydrolytic Stability of an Oxime Compared to Hydrazones
| Conjugate Type | Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | C=N-NHCH₃ | ~600 |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 |
| Oxime | C=N-OH | 1 |
Table 1: Relative rates of hydrolysis for an oxime and isostructural hydrazones at pD 7.0. The rate constant for the oxime is set as the baseline (krel = 1). Data indicates that the oxime is significantly more stable (hydrolyzes slower) than the tested hydrazones under these conditions.[1][7]
Stability towards Reducing Agents
Oxime bonds can be reduced to form primary amines or hydroxylamines, depending on the reducing agent and reaction conditions.
-
Strong Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): LiAlH₄ is a powerful reducing agent that typically reduces oximes to primary amines.[8] This transformation involves the reduction of the C=N double bond and the reductive cleavage of the N-O bond.[9]
-
Milder Hydride Reagents (e.g., Sodium Borohydride (B1222165) - NaBH₄): Sodium borohydride alone is generally not reactive enough to reduce oximes. However, its reactivity can be enhanced by the addition of transition metal salts (e.g., NiCl₂, CuSO₄, ZrCl₄) or by using it in combination with iodine, leading to the formation of primary and sometimes secondary amines.[10][11][12]
-
Selective Reducing Agents (e.g., Sodium Cyanoborohydride - NaBH₃CN): NaBH₃CN is a milder reducing agent that can be used for the selective reduction of oximes to hydroxylamines at acidic pH (around pH 4).[2]
Stability towards Oxidizing Agents
Oximes can be cleaved back to the parent carbonyl compound or undergo other transformations upon treatment with oxidizing agents.
-
Permanganate (B83412) (KMnO₄): The oxidation of oximes with potassium permanganate can lead to the regeneration of the corresponding carbonyl compounds. The reaction kinetics can be influenced by factors such as pH and the use of a support like graphite.[12]
-
Chromium-Based Reagents (e.g., Pyridinium Chlorochromate - PCC): The oxidation of oximes with PCC is typically first-order with respect to both the oxidant and the substrate and is catalyzed by acid.[13]
-
Hydrogen Peroxide (H₂O₂): Forced degradation studies on milbemycin oxime using H₂O₂ have shown the formation of oxidative degradation products, indicating that the oxime and its surrounding structure can be susceptible to oxidation.
Stability in Different Solvents
The choice of solvent can influence the stability of the oxime bond, primarily by affecting the rate of hydrolysis.
-
Aprotic vs. Protic Solvents: In general, oxime bonds are more stable in aprotic solvents (e.g., DMF, DMSO, THF) compared to protic solvents (e.g., water, methanol), as the latter can participate in hydrolysis.
-
Co-solvents: In aqueous reactions, the addition of organic co-solvents like DMF or DMSO (up to 20%) can be used to improve the solubility of reactants without significantly compromising the stability of the oxime bond for the duration of the reaction.[4]
Stability towards Nucleophiles and Electrophiles
-
Nucleophiles: Oximes themselves are nucleophilic and can react with electrophiles. The nucleophilicity of oximes has been studied, showing a reactivity order of hydroxyguanidine > amidoxime (B1450833) ≫ ketoxime.[14]
-
Electrophiles (Acylating and Alkylating Agents): The hydroxyl group of an oxime can be acylated or alkylated.
-
Acylation: Reaction with acylating agents (e.g., acyl chlorides, anhydrides) yields O-acyl oximes. Care must be taken to avoid the Beckmann rearrangement, which can be a significant side reaction, especially under acidic conditions or at elevated temperatures.[5]
-
Alkylation: O-alkylation of oximes can be achieved using alkyl halides in the presence of a base.[15]
-
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess oxime bond stability.
Protocol for Determining Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the determination of the rate of oxime hydrolysis by monitoring the disappearance of the oxime signal and the appearance of the corresponding aldehyde/ketone signal over time.[1]
Materials:
-
Oxime conjugate
-
Deuterated buffer solutions of desired pD (e.g., pD 5.0, 7.0, 9.0)
-
Deuterated formaldehyde (B43269) (CD₂O) or another suitable "trap" for the released hydroxylamine
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the oxime conjugate in a suitable deuterated solvent.
-
Prepare a series of deuterated buffer solutions at the desired pD values.
-
In an NMR tube, combine the oxime stock solution with a deuterated buffer.
-
Add a molar excess (typically 10-fold) of a deuterated aldehyde or ketone, such as deuterated formaldehyde, to act as a trap for the liberated hydroxylamine. This prevents the reverse reaction from interfering with the measurement.[1]
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the oxime and the hydrolysis product (the parent aldehyde/ketone) in each spectrum.
-
Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k) for hydrolysis.
-
The half-life (t₁/₂) of the oxime can then be calculated using the equation: t₁/₂ = 0.693 / k.[1]
Protocol for Stability Testing using HPLC
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of an oxime-containing compound.
Method Development:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[13][16]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be chosen to ensure good peak shape and retention of the analyte and its potential degradation products.
-
Detection: UV detection is commonly used if the oxime or its parent molecules contain a chromophore. The detection wavelength should be set at the λmax of the analyte for optimal sensitivity.[16]
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the oxime compound should be subjected to forced degradation under various stress conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid or a solution of the compound to high temperatures.
-
Photolytic Degradation: Expose the compound to UV light.
The HPLC method should be able to resolve the parent drug peak from all major degradation product peaks.
Section 5: Visualizations
Diagram 1: Factors Influencing Oxime Bond Stability
Caption: Key intrinsic and extrinsic factors that determine the stability of an oxime bond.
Diagram 2: General Workflow for Troubleshooting Low Ligation Yield
Caption: A logical workflow for troubleshooting and optimizing low-yield oxime ligation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30° - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the synthesis of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during ADC synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My final ADC has a lower-than-expected or highly variable Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I troubleshoot this?
A: Low or inconsistent DAR is a frequent challenge in ADC synthesis and can stem from several factors related to the antibody, the linker-payload, or the reaction conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), reaction temperature, and incubation time. Verify the number of free thiols per antibody before conjugation using Ellman's Assay.[2] |
| Linker-Payload Instability/Hydrolysis | Ensure the linker-payload is of high purity and stored under appropriate conditions to prevent degradation. Reactive groups like maleimides are susceptible to hydrolysis; use fresh reagents.[2] |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | Systematically vary the molar excess of the linker-payload to the antibody to find the optimal ratio for achieving the target DAR.[3] |
| Poor Solubility of Linker-Payload | Increase the amount of organic co-solvent (e.g., DMSO, DMAc) to improve the solubility of the hydrophobic linker-payload. However, be cautious as high concentrations of organic solvents can promote antibody aggregation.[2] |
| Steric Hindrance | If using a bulky linker-payload, steric hindrance may prevent efficient conjugation. Consider a linker with a different chemical structure or a longer spacer arm. |
| Inaccurate Quantification of Starting Materials | Use a reliable method to accurately determine the concentration of both the antibody and the linker-payload solution before initiating the conjugation reaction to ensure precise molar ratios.[3] |
Experimental Protocol: Optimizing Linker-Payload to Antibody Molar Ratio
This protocol provides a general framework for optimizing the molar ratio of the drug-linker to the antibody to achieve a target DAR.[3]
-
Antibody Preparation: Prepare the antibody at a known concentration in the chosen conjugation buffer.
-
Drug-Linker Stock Solution: Prepare a concentrated stock solution of the drug-linker in a compatible solvent (e.g., DMSO).
-
Reaction Matrix Setup: Set up a series of conjugation reactions with varying molar ratios of drug-linker to antibody (e.g., 3:1, 5:1, 7:1, 10:1).
-
Conjugation Reaction: For each reaction, add the calculated amount of the drug-linker stock solution to the antibody solution. Incubate the reactions under consistent conditions (e.g., temperature and time).
-
Quenching: Stop the reactions by adding a quenching reagent (e.g., N-acetylcysteine for maleimide (B117702) chemistry).
-
Purification: Purify the resulting ADCs to remove unreacted drug-linker.
-
DAR Analysis: Analyze the DAR of each ADC sample using a validated analytical method such as Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Data Analysis: Plot the average DAR as a function of the drug-linker to antibody molar ratio to determine the optimal ratio for your desired DAR.
Caption: General experimental workflow for ADC synthesis.
Issue 2: ADC Aggregation
Q: I am observing significant aggregation in my ADC preparation. What causes this and how can I prevent or mitigate it?
A: ADC aggregation is a common and critical issue, primarily driven by the increased hydrophobicity of the conjugate after attaching a typically hydrophobic payload.[4] Aggregation can negatively impact the ADC's stability, efficacy, and safety.[5]
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Payload Hydrophobicity | This is a major driver of aggregation.[4] The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help shield the hydrophobic payload and reduce intermolecular interactions.[4] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR generally increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[4] Optimizing for the lowest effective DAR can mitigate this issue. |
| Conjugation Process Stress | The chemical conditions used during conjugation (e.g., pH, temperature, organic co-solvents) can induce conformational stress on the antibody, exposing hydrophobic regions and promoting aggregation.[4] Immobilizing the antibody on a solid support during conjugation can prevent aggregation by physically separating the molecules.[6] |
| Suboptimal Formulation | An inappropriate buffer system (pH, ionic strength) can fail to stabilize the ADC. Screen different formulation buffers and excipients (e.g., polysorbates, sugars, amino acids) to identify conditions that minimize aggregation.[7] |
| Storage and Handling | Freeze-thaw cycles and exposure to high temperatures or agitation can induce aggregation. Store ADCs at recommended temperatures and handle them gently. |
Impact of DAR on Aggregation:
| Average DAR | Initial Rate of High Molecular Weight Species (HMWS) Formation |
| 2 | Low |
| 3.5 | Moderate |
| 6 | High (>27% aggregate after 8 weeks at 40°C)[8] |
Experimental Protocol: Screening for Stabilizing Excipients
This protocol outlines a method to screen for excipients that can prevent ADC aggregation under stress conditions.[9]
-
Preparation of Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., polysorbate 20, sucrose, arginine, histidine) in the formulation buffer.
-
Formulation Preparation: In a multi-well plate, prepare a matrix of ADC formulations by mixing the ADC stock solution with different excipients at various final concentrations. Include a control formulation with no added excipients.
-
Initial Analysis (T=0): Analyze a small aliquot of each formulation for baseline aggregation levels using Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS).
-
Stress Incubation: Incubate the plate under stress conditions (e.g., elevated temperature, such as 40°C) for a defined period.
-
Post-Stress Analysis: After the stress period, allow the samples to return to room temperature. Analyze all formulations again for aggregation.
-
Data Interpretation: Compare the level of aggregation in the stressed samples containing excipients to the stressed control sample. Excipients that result in a significantly lower increase in aggregation are effective stabilizers.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between lysine (B10760008) and cysteine conjugation, and which one should I choose?
A: Both lysine and cysteine conjugation are widely used methods, each with its own advantages and disadvantages. The choice depends on the specific goals of your project.
| Feature | Lysine Conjugation | Cysteine Conjugation |
| Target Residue | ε-amino group of lysine residues | Thiol group of cysteine residues |
| Abundance | Abundant and accessible on the antibody surface | Less abundant; typically requires reduction of interchain disulfide bonds |
| Homogeneity | Results in a heterogeneous mixture of ADCs with a broad DAR distribution[10] | Offers better control over DAR, leading to a more homogeneous product[10] |
| Complexity | Generally simpler and less costly as it doesn't require antibody engineering[10] | Can be more complex, often requiring an initial antibody reduction step |
| Impact on Function | Random conjugation may impact functionally important regions, potentially affecting antibody activity | More site-specific, which can help preserve the functional integrity of the antibody |
Q2: How do I accurately determine the Drug-to-Antibody Ratio (DAR)?
A: Accurate DAR determination is crucial for ADC characterization. Several analytical techniques can be used, with Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry (MS) being the most common.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for DAR analysis. It separates ADC species based on their hydrophobicity. Since the addition of a drug-linker increases hydrophobicity, species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved and quantified.[11] The average DAR is calculated from the weighted average of the peak areas of each species.[2]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), from which the DAR can be calculated.
Q3: What is the importance of the linker in an ADC?
A: The linker is a critical component that connects the antibody to the cytotoxic payload and plays a crucial role in the ADC's stability, efficacy, and safety.[12] An ideal linker must be stable in the bloodstream to prevent premature release of the payload, which could cause systemic toxicity.[13] At the same time, it must be designed to efficiently release the active payload once the ADC has been internalized by the target cancer cell.[13] Linkers can be broadly categorized as cleavable (releasing the payload in response to specific conditions within the tumor cell, such as low pH or the presence of certain enzymes) or non-cleavable (releasing the payload upon degradation of the antibody itself).[14]
Q4: My ADC shows good in vitro potency but poor in vivo efficacy. What could be the reason?
A: A discrepancy between in vitro and in vivo results is a common challenge in ADC development and can be attributed to several factors:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly. This can be caused by high DAR, which can lead to faster clearance.[15] Aggregation can also lead to rapid clearance.
-
Linker Instability: The linker may be unstable in vivo, leading to premature release of the payload before it reaches the tumor.
-
Inefficient Tumor Penetration: The ADC may not be effectively penetrating the tumor tissue to reach all the cancer cells.
-
Target-Mediated Drug Disposition (TMDD): If the target antigen is also expressed on healthy tissues, the ADC can be taken up by these tissues, reducing the amount that reaches the tumor and potentially causing off-target toxicity.[16]
Q5: How can I purify my ADC after the conjugation reaction?
A: Post-conjugation purification is essential to remove unreacted linker-payload, residual solvents, and process-related impurities. Common purification methods include:
-
Tangential Flow Filtration (TFF): TFF is widely used for buffer exchange and the removal of small molecule impurities from ADC preparations.[4][17] It is an efficient method for clearing organic solvents and excess unconjugated drug-linker.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and residual small molecules.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used not only for analysis but also for preparative purification to separate ADC species with different DARs.
-
Affinity Chromatography (e.g., Protein A): This can be used to capture the antibody and remove process-related impurities.
Key Experimental Protocols
Protocol 1: DAR Analysis by HIC-HPLC
This protocol provides a general method for determining the average DAR of an ADC.[18]
-
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% v/v Isopropanol
-
HPLC system with a UV detector
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
-
Protocol 2: Analysis of ADC Aggregation by SEC-HPLC
This protocol describes a typical method for quantifying aggregates in an ADC sample.[9]
-
Materials:
-
SEC column suitable for antibody analysis
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Prepare the ADC sample by diluting it in the mobile phase. If the sample contains visible particulates, centrifuge and filter it.
-
Inject the prepared sample onto the column.
-
Run the separation isocratically for 15-20 minutes.
-
Monitor the elution profile at 280 nm. High molecular weight (HMW) species (aggregates) will elute first, followed by the monomer, and then any low molecular weight (LMW) species (fragments).
-
Integrate the peaks for HMW, monomer, and LMW species.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 3: Quantification of Free Thiols using Ellman's Assay
This assay is used to determine the number of free sulfhydryl groups on an antibody, typically after a reduction step in cysteine-based conjugation.
-
Materials:
-
Ellman's Reagent (DTNB) solution
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine standard solution for generating a standard curve
-
Spectrophotometer
-
-
Procedure:
-
Prepare a standard curve using known concentrations of cysteine.
-
For the antibody sample, add a known amount to the reaction buffer.
-
Add the Ellman's Reagent solution to both the standards and the antibody sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the antibody sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Mechanism of action of an antibody-drug conjugate.[14]
Caption: A logical workflow for troubleshooting common ADC synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 5. Tips For Antibody Purification Troubleshooting [biochain.in]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-aminooxy-PEG2-NH2 and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, influencing stability, pharmacokinetics, and therapeutic efficacy. Among the diverse array of available linkers, Polyethylene Glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides an objective comparison of Fmoc-aminooxy-PEG2-NH2 with other commonly used PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation biotherapeutics such as Antibody-Drug Conjugates (ADCs).
At a Glance: this compound vs. Alternatives
This compound is a heterobifunctional linker featuring a short, discrete PEG spacer, an Fmoc-protected amine, and a terminal aminooxy group. The key feature of this linker is the aminooxy group, which reacts with aldehydes or ketones to form a highly stable oxime bond. This offers a distinct advantage in terms of linkage stability compared to other common conjugation chemistries.
The primary alternatives to aminooxy-PEG linkers include those with N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues) and maleimide (B117702) groups for reaction with thiols (e.g., cysteine residues). The choice of linker dictates the conjugation strategy, the stability of the resulting bioconjugate, and its suitability for a given application.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data comparing the performance of different PEG linker chemistries. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, the specific biomolecules and payloads used, and the analytical methods employed.
Table 1: Comparative Performance of Common Bioconjugation Linkages
| Linkage Type | Target Functional Group | Resulting Bond | Optimal Reaction pH | Linkage Stability (General) | Key Considerations |
| Oxime | Aldehyde or Ketone | Oxime (-C=N-O-) | 4.5 - 7.5[1][2] | Very High .[3][4][5] Resistant to hydrolysis at physiological pH.[3][4] | Requires introduction of a carbonyl group onto the biomolecule. Highly specific and bioorthogonal.[2] |
| Amide | Primary Amine (-NH₂) | Amide (-CO-NH-) | 7.0 - 9.0[2] | High .[6] Stable covalent bond. | Targets abundant lysine residues, potentially leading to a heterogeneous mixture of conjugates.[2] NHS esters are prone to hydrolysis in aqueous solutions.[7] |
| Thioether | Thiol (-SH) | Thioether (-S-) | 6.5 - 7.5[7][8] | High .[9] Generally stable, but can undergo retro-Michael addition.[9] | Site-specific conjugation to cysteine residues is possible. Maleimide group can hydrolyze at pH > 8.5.[9] |
| Hydrazone | Aldehyde or Ketone | Hydrazone (-C=N-NH-) | 4.5 - 6.0 | Labile .[10] Susceptible to hydrolysis, especially at acidic pH.[10] | Often used for pH-sensitive drug release in acidic endosomal compartments.[10] |
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Conjugate | Half-life (t₁/₂) at pD 7.0 | Relative First-Order Rate Constant for Hydrolysis (krel) |
| Oxime | 25 days[5] | 1[10] |
| Methylhydrazone | Not specified | 600[10] |
| Acetylhydrazone | 2 hours[5] | 300[10] |
| Semicarbazone | Not specified | 160[10] |
Data synthesized from studies comparing isostructural conjugates.[5][10] pD is the equivalent of pH in deuterium (B1214612) oxide.
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Construct | PEG Linker Length | Circulation Half-Life Extension (vs. no PEG) | In Vitro Cytotoxicity (vs. no PEG) | In Vivo Antitumor Efficacy |
| ZHER2-SMCC-MMAE (HM) | No PEG | 1x | 1x | Baseline |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5-fold[11] | 4.5-fold reduction[11] | Improved |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2-fold[11] | 22-fold reduction[11] | Most Ideal [11] |
This data highlights that while longer PEG chains significantly improve circulation half-life, they can also reduce in vitro cytotoxicity. However, the extended exposure in vivo can lead to superior overall antitumor efficacy.[11]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. The following are representative protocols for ADC synthesis using aminooxy-PEG and other common linkers.
Protocol 1: ADC Synthesis via Oxime Ligation using this compound
This protocol involves the site-specific generation of an aldehyde on the antibody, followed by conjugation with an aminooxy-functionalized PEG-drug linker.
1. Generation of Aldehyde Groups on the Antibody (via Periodate Oxidation of Glycans):
-
Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.[12]
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[12]
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 6.5-7.5).
2. Preparation of the Aminooxy-PEG-Drug Linker:
-
Synthesize the drug-linker conjugate by reacting the cytotoxic payload with the free amine of this compound after Fmoc deprotection (e.g., using 20% piperidine (B6355638) in DMF). The free amine can be coupled to an activated carboxylic acid on the drug.
-
Purify the aminooxy-PEG-drug construct by HPLC.
3. Conjugation Reaction:
-
To the oxidized antibody solution, add the purified aminooxy-PEG-drug linker in a 5-20 fold molar excess.[12]
-
Incubate the reaction at room temperature for 2-16 hours. The reaction can be accelerated by the addition of a catalyst such as aniline.
-
Monitor the reaction progress using techniques like HIC-HPLC or LC-MS.
4. Purification and Characterization of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug.
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using UV/Vis spectroscopy, HIC-HPLC, SEC, and LC-MS.[12]
Protocol 2: ADC Synthesis via Amide Ligation using an NHS-Ester PEG Linker
This protocol targets primary amines on the antibody surface.
1. Preparation of the Drug-Linker:
-
Activate the carboxylic acid group of a drug-PEG-COOH linker using EDC and Sulfo-NHS to form an NHS ester.
-
Alternatively, use a pre-activated NHS-PEG-drug conjugate.
2. Conjugation Reaction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-8.5).
-
Add the activated drug-linker solution to the antibody solution. The final concentration of any organic solvent (e.g., DMSO) should typically not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a primary amine-containing molecule like Tris or glycine.
3. Purification and Characterization of the ADC:
-
Purify the ADC using SEC or TFF to remove unconjugated drug-linker and quenching agent.
-
Characterize the ADC for DAR, aggregation, and purity as described in Protocol 1.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Oxime Ligation and Other Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the selection of a robust and efficient bioconjugation strategy is paramount for the successful development of targeted therapeutics, diagnostic agents, and research tools. Oxime ligation has emerged as a powerful technique, offering distinct advantages over other common conjugation chemistries. This guide provides an objective, data-driven comparison of oxime ligation with other widely used methods, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol chemistry, and click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC, and Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
At a Glance: Oxime Ligation vs. The Alternatives
Oxime ligation is a chemoselective reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone, forming a stable oxime bond.[1][2] This bioorthogonal reaction proceeds under mild conditions and offers exceptional stability, making it a highly attractive method for bioconjugation.[1][2]
Quantitative Performance Comparison
The choice of a bioconjugation method significantly impacts the stability, efficacy, and homogeneity of the final product. The following tables summarize key quantitative data for oxime ligation and its alternatives.
Table 1: Reaction Kinetics of Common Bioconjugation Chemistries
| Feature | Oxime Ligation | NHS Ester (Amine-Reactive) | Maleimide (B117702) (Thiol-Reactive) | Click Chemistry (SPAAC) | Click Chemistry (CuAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.01 - 10³ (with catalyst) | ~10¹ - 10² | ~10³ | 1 - 30,000 | 10 - 10⁴ |
| Typical Reaction Time | 1 - 24 hours | 30 - 60 minutes | 1 - 4 hours | 30 - 120 minutes | 30 - 60 minutes |
| Optimal pH | 4.0 - 7.0 | 7.2 - 8.5 | 6.5 - 7.5 | 4.0 - 11.0 | 4.0 - 11.0 |
Note: Reaction rates are highly dependent on specific reactants, concentrations, temperature, and the presence of catalysts.
Table 2: Stability of Covalent Linkages
| Linkage Type | Formed By | Hydrolytic Stability (Half-life) | Key Stability Considerations |
| Oxime | Oxime Ligation | Very High (estimated > 2 years at pH 7.4) | Highly stable across a broad pH range. |
| Amide | NHS Ester Chemistry | Very High | One of the most stable biological linkages. |
| Thiosuccinimide | Maleimide Chemistry | Low to Moderate (can be reversible) | Susceptible to retro-Michael addition (thiol exchange), especially in the presence of endogenous thiols like glutathione. Ring-opening hydrolysis can lead to a more stable product. |
| Triazole | Click Chemistry | Very High | Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation. |
Table 3: Qualitative Comparison of Bioconjugation Chemistries
| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (SPAAC & CuAAC) |
| Specificity | High (for aldehydes/ketones) | Moderate (targets any accessible primary amine) | High (for thiols at pH 6.5-7.5) | Very High (bioorthogonal) |
| Biocompatibility | Excellent | Good | Good (potential for off-target reactions with endogenous thiols) | SPAAC: Excellent; CuAAC: Good (copper can be cytotoxic) |
| Side Reactions | Minimal | Hydrolysis of NHS ester | Hydrolysis of maleimide, reaction with amines at pH > 7.5, thiol exchange | Minimal |
| Site-Specificity | High (with site-specific aldehyde/ketone introduction) | Low (random labeling of lysines) | Moderate (depends on number and accessibility of cysteines) | High (with site-specific incorporation of azide/alkyne) |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical reactions and experimental processes is crucial for understanding and implementing these bioconjugation techniques.
Caption: Oxime ligation reaction between a carbonyl group and an aminooxy group.
Caption: NHS ester reaction with a primary amine on a protein.
Caption: Maleimide reaction with a protein thiol group.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocols
Detailed and validated protocols are critical for successful and reproducible bioconjugation.
Protocol 1: General Procedure for Oxime Ligation on a Protein
Objective: To site-specifically label an aldehyde-functionalized protein with an aminooxy-containing molecule.
Materials:
-
Aldehyde-functionalized protein (e.g., generated via enzymatic or chemical modification)
-
Aminooxy-functionalized payload (e.g., fluorescent dye, drug)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.0-7.0
-
Catalyst (optional): Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) stock solution (e.g., 1 M in DMSO)
-
Quenching reagent (optional): Hydroxylamine solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the aldehyde-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Payload Preparation: Dissolve the aminooxy-functionalized payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to a stock concentration in the reaction buffer.
-
Ligation Reaction:
-
Add the aminooxy-payload solution to the protein solution at a 5- to 20-fold molar excess.
-
If using a catalyst, add the aniline or mPDA stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 1-24 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Quenching (Optional): Add an excess of hydroxylamine to quench any unreacted aldehyde groups.
-
Purification: Purify the protein conjugate from excess payload and catalyst using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL) and by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol 2: Comparative Analysis of Protein Labeling Efficiency
Objective: To compare the labeling efficiency of oxime ligation, NHS ester chemistry, and maleimide chemistry for a model protein.
Materials:
-
Model protein with engineered aldehyde, accessible amines, and a free cysteine.
-
Aminooxy-fluorophore, NHS-ester-fluorophore, and Maleimide-fluorophore (with the same fluorophore for accurate comparison).
-
Reaction buffers for each chemistry (as described in individual protocols).
-
Purification columns.
-
Spectrophotometer and SDS-PAGE equipment.
Procedure:
-
Protein Preparation: Divide the model protein into three equal aliquots. Buffer exchange each aliquot into the optimal reaction buffer for each respective conjugation chemistry.
-
Conjugation Reactions: Perform the three conjugation reactions in parallel as described in their respective detailed protocols, using a consistent molar excess of the fluorophore reagent for each.
-
Purification: Purify each of the three reaction mixtures using identical size-exclusion chromatography columns to remove unreacted fluorophore.
-
Quantification:
-
Measure the protein concentration and fluorophore concentration for each purified conjugate using UV-Vis spectrophotometry.
-
Calculate the Degree of Labeling (DOL) for each conjugation method.
-
Analyze the conjugates by SDS-PAGE and in-gel fluorescence to visualize the labeling efficiency and specificity.
-
Decision-Making Workflow
Choosing the right conjugation chemistry is a critical step in any bioconjugation project. The following diagram illustrates a logical workflow to guide your decision-making process.
Caption: A decision-making workflow for selecting a bioconjugation chemistry.
Conclusion
Oxime ligation presents a compelling set of advantages for researchers in drug development and the broader scientific community. Its high specificity, the exceptional stability of the resulting oxime bond, and its excellent biocompatibility make it a superior choice for applications where a robust and well-defined bioconjugate is essential. While other chemistries like NHS esters and maleimides have their utility, they often come with trade-offs in terms of specificity and stability. Click chemistry, particularly SPAAC, offers comparable bioorthogonality and stability, and the choice between oxime ligation and SPAAC may depend on the specific functional groups that can be introduced into the biomolecule of interest. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal conjugation strategy for their specific needs.
References
The Influence of PEG Spacer Length on Bioconjugate Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. Among the various options, polyethylene (B3416737) glycol (PEG) spacers have gained widespread prominence due to their inherent hydrophilicity, biocompatibility, and ability to enhance the pharmacokinetic properties of therapeutic molecules.[1] The length of the PEG spacer is not a trivial parameter; it significantly influences the physicochemical and biological characteristics of the resulting bioconjugate, impacting everything from solubility and stability to receptor binding and in vivo half-life.[1][2]
This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates. The decision of which PEG spacer length to employ is often a trade-off between competing desirable properties. Shorter PEG linkers may be advantageous for creating compact conjugates or when precise spatial control is needed, while longer linkers can be crucial for overcoming steric hindrance, enhancing solubility, and extending circulation time.[1][2]
Comparative Analysis of PEG Spacer Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key bioconjugate parameters.
Impact on Pharmacokinetics and Immunogenicity
The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate.[3] Generally, longer PEG chains lead to a greater increase in hydrodynamic size, which in turn can prolong circulation half-life and reduce immunogenicity.[3][4] However, there is a positive correlation between the molecular weight of PEG and its immunogenicity, with longer PEG chains being associated with a more robust anti-PEG antibody response.[4]
| Property | Short PEG Spacer (e.g., < 2 kDa) | Medium PEG Spacer (e.g., 2-10 kDa) | Long PEG Spacer (e.g., > 10 kDa) | Reference |
| Circulation Half-life | Shorter half-life | Moderately increased half-life | Significantly prolonged half-life | [3][5] |
| Renal Clearance | Faster clearance for smaller conjugates | Reduced clearance | Significantly reduced clearance | [] |
| Immunogenicity (Anti-PEG) | Lower potential for anti-PEG antibodies | Moderate potential for anti-PEG antibodies | Higher potential for anti-PEG antibodies | [4] |
| Hepatic Uptake | May be higher for certain small molecules | Can be modulated to reduce hepatic uptake | Generally lower hepatic uptake | [7] |
Impact on Binding Affinity and In Vitro Potency
The length of a PEG spacer can significantly affect the binding affinity of a bioconjugate to its target.[1] This is often attributed to the spacer's ability to provide optimal spatial orientation and minimize steric hindrance between the conjugated molecule and its receptor.[1][8] However, an excessively long and flexible PEG chain can sometimes lead to a decrease in binding affinity by masking the biologically active site.[7]
| Property | Short PEG Spacer (e.g., < 2 kDa) | Medium PEG Spacer (e.g., 2-10 kDa) | Long PEG Spacer (e.g., > 10 kDa) | Reference |
| Receptor Binding Affinity (IC50) | Can be high if no steric hindrance | Often optimal, balancing flexibility and distance | May decrease due to steric hindrance/masking | [7][9][10] |
| In Vitro Cytotoxicity (for ADCs) | Can be high | Often demonstrates a good balance of potency and stability | May be reduced due to slower internalization or payload release | [11] |
| Enzymatic Stability | Less protection from proteases | Increased protection | Significant protection from enzymatic degradation | [7] |
| Solubility | Moderate improvement | Good improvement | Excellent improvement for hydrophobic molecules | [2] |
Experimental Protocols
To facilitate the replication and validation of these findings, this section provides detailed methodologies for key experiments used to evaluate the performance of bioconjugates with different PEG spacer lengths.
Protocol 1: Pharmacokinetic Study in Rodents
Objective: To determine the circulation half-life and clearance rate of bioconjugates with varying PEG spacer lengths.
Materials:
-
Bioconjugates with different PEG spacer lengths (e.g., PEG4, PEG8, PEG12).
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Sterile saline solution for injection.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
ELISA or LC-MS/MS equipment for quantification of the bioconjugate.
Methodology:
-
Administer a single intravenous (IV) bolus dose of the bioconjugate (e.g., 5 mg/kg) to each rat.
-
Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-injection.
-
Process the blood samples to obtain plasma by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
Protocol 2: Receptor Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To measure the binding affinity (KD) of bioconjugates with different PEG spacer lengths to their target receptor.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Recombinant target receptor protein.
-
Bioconjugates with varying PEG spacer lengths.
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution.
Methodology:
-
Immobilize the target receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the bioconjugates in the running buffer.
-
Inject the bioconjugate solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface using the appropriate regeneration solution.
-
Record the sensorgrams for each concentration.
-
Analyze the binding data using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: In Vitro Cytotoxicity Assay (for Antibody-Drug Conjugates)
Objective: To assess the cytotoxic potency of ADCs with different PEG spacer lengths on target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).
-
Control cell line (e.g., HER2-negative MCF-7 cells).
-
Complete cell culture medium.
-
ADCs with varying PEG spacer lengths.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well microplates.
-
Plate reader.
Methodology:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Treat the cells with the ADC dilutions and incubate for a defined period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualizing Key Processes
To further aid in the understanding of the principles discussed, the following diagrams illustrate important workflows and relationships in the context of PEG spacer selection.
Caption: Workflow for selecting the optimal PEG spacer length.
Caption: Generalized ADC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Conjugate Purity: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, establishing the purity of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical aspect of quality control and a prerequisite for therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are cornerstone analytical techniques for this purpose. While both are powerful, they offer distinct advantages and provide complementary information. This guide provides an objective comparison of HPLC and MS for conjugate purity validation, complete with experimental protocols and data presentation to inform methods selection.
Methodology Comparison: A Head-to-Head Look
The choice between HPLC and Mass Spectrometry for purity validation hinges on the specific analytical goal, from quantifying impurities to identifying unknown species.[1] HPLC, particularly with UV detection, is a robust and widely implemented technique for quantitative analysis.[2] In contrast, LC-MS combines the separation capabilities of HPLC with the mass analysis of MS, providing a higher degree of specificity and sensitivity, which is crucial for the unequivocal identification of impurities.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Key Considerations |
| Principle | Separation based on the physicochemical interactions of the conjugate with the stationary and mobile phases. Detection is commonly performed using UV absorbance.[1] | Measures the mass-to-charge ratio (m/z) of ions. It provides information on molecular weight and structure.[2][3] | MS provides an additional dimension of data (mass), leading to more confident identification.[1] |
| Specificity | Can be limited. Different compounds might have similar retention times, making it challenging to detect co-eluting impurities.[1] | High. It can distinguish between compounds with the same retention time but different masses, allowing for the clear identification of impurities.[1] | For complex mixtures or unknown impurities, MS is superior.[1][2] |
| Primary Applications in Conjugate Analysis | Quantification of purity, aggregates, fragments, and free drug/payload.[4][5] Determination of drug-to-antibody ratio (DAR) through methods like Hydrophobic Interaction Chromatography (HIC).[5][6] | Precise mass determination of the intact conjugate, its subunits, and fragments.[7][8] Characterization of drug distribution, DAR, and identification of post-translational modifications.[9][10] | HPLC is often the workhorse for routine QC, while MS is indispensable for in-depth characterization and investigation. |
| Quantification | Highly accurate and reproducible for quantifying known components and impurities when appropriate reference standards are available.[11][12] | While quantitative, it can be more variable than HPLC-UV.[13] However, it is highly sensitive for detecting trace-level impurities.[14][15] | HPLC-UV is generally more reliable for high-concentration quantification in pure samples.[13] |
| Structural Information | Provides limited to no structural information about the analytes.[2][14] | Provides detailed structural information through fragmentation analysis (MS/MS), which can be used to identify and characterize impurities and modifications.[3][14] | MS is essential for identifying unknown peaks observed in HPLC. |
Data Presentation: A Quantitative Comparison
To illustrate the practical application of these techniques, the following table summarizes representative data for the analysis of a hypothetical antibody-drug conjugate (ADC).
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) | Native MS | LC-MS (denaturing) |
| Main Peak Purity (%) | 98.5 | 99.2 (monomer) | N/A | N/A |
| Aggregate Content (%) | N/A | 0.7 | N/A | N/A |
| Fragment Content (%) | N/A | 0.1 | N/A | N/A |
| Free Drug/Payload (%) | 0.2 | N/A | N/A | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 (calculated from reduced light and heavy chains)[16][17] | N/A | 3.9 (from intact mass)[18] | 3.8 (from deconvoluted spectrum of subunits)[19] |
| Detected Species | Unconjugated antibody, light and heavy chains with different drug loads.[6] | Monomer, dimer, higher-order aggregates, fragments.[20] | Intact ADC with 0, 2, 4, 6, 8 drugs attached.[18] | Reduced light and heavy chains with corresponding drug loads.[10] |
Mandatory Visualizations
Caption: General workflow for conjugate purity validation.
Caption: Decision-making workflow for method selection.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for ADC Purity and Free Drug Quantification
This method is effective for separating the conjugate from the more hydrophobic free drug.[4][21]
-
Objective: To determine the purity of an antibody-drug conjugate and quantify the amount of free drug.[4]
-
Instrumentation and Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.5 mg/mL with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[4]
-
Chromatographic Conditions:
-
Data Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
SEC separates molecules based on their size, making it ideal for detecting aggregates and fragments.[20][23]
-
Objective: To separate and quantify aggregates and fragments in a protein conjugate sample.[4]
-
Instrumentation and Materials:
-
Procedure:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Conjugate Analysis
LC-MS provides molecular weight information, confirming the identity of the conjugate and allowing for the determination of the drug-to-antibody ratio.[8][24] Native MS conditions are often preferred for ADCs to keep the non-covalent interactions intact.[24][25][26]
-
Objective: To determine the molecular weight of the intact conjugate and its drug load distribution.
-
Instrumentation and Materials:
-
SEC or reversed-phase column suitable for MS.
-
Mobile Phase A: Water with 0.1% formic acid (for denaturing conditions) or an MS-compatible buffer like ammonium (B1175870) acetate (B1210297) for native conditions.[27]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (denaturing) or an organic modifier compatible with the native buffer.[27]
-
Conjugate sample.
-
Procedure:
-
Sample Preparation: The sample is diluted in Mobile Phase A. For some ADCs, deglycosylation with PNGase F may be performed to reduce heterogeneity.[10]
-
LC Separation: The conjugate is separated on the LC column using a suitable gradient to resolve different species.
-
Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is typically used.[3]
-
Analysis: Full scan MS is performed to obtain the mass spectrum of the intact conjugate.
-
-
Data Analysis:
-
The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the different conjugate species (e.g., DAR0, DAR2, DAR4, etc.).
-
The relative abundance of each species is used to calculate the average DAR.
-
-
Conclusion
Both HPLC and Mass Spectrometry are indispensable for the comprehensive validation of conjugate purity. HPLC provides robust and reliable quantitative data on purity, aggregation, and free drug content, making it ideal for routine quality control. Mass Spectrometry, on the other hand, offers unparalleled specificity and structural information, which is essential for identity confirmation, detailed characterization of drug distribution, and the investigation of unknown impurities.[2] A well-rounded analytical strategy will leverage the strengths of both techniques to ensure the quality, safety, and efficacy of bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curirx.com [curirx.com]
- 8. msvision.com [msvision.com]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different results from HPLC and MS - Chromatography Forum [chromforum.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of Fmoc-aminooxy-PEG2-NH2 conjugates in serum
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker connecting a payload to a biomolecule is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linker technologies, those forming oxime bonds have garnered significant attention due to their inherent stability. This guide provides a comparative assessment of the serum stability of conjugates formed using Fmoc-aminooxy-PEG2-NH2, placing its performance in context with other common bioconjugation strategies.
The this compound linker offers a unique combination of features: an aminooxy group for the formation of a highly stable oxime bond with an aldehyde or ketone, a short PEG spacer to enhance hydrophilicity, and a terminal amine for further functionalization, which is initially protected by a fluorenylmethoxycarbonyl (Fmoc) group. The stability of the resulting conjugate in a complex biological milieu like serum is paramount to prevent premature payload release and ensure target-specific delivery.
Comparative Stability of Bioconjugation Linkages
The choice of linkage chemistry profoundly impacts the in vivo fate of a bioconjugate. The oxime linkage, formed from the reaction of an aminooxy group with a carbonyl, is renowned for its exceptional stability under physiological conditions. This contrasts with other commonly employed linkages, such as those based on maleimide (B117702) chemistry, which are susceptible to degradation.
Below is a summary of the stability profiles of different linkage chemistries in human serum.
| Linker Chemistry | Resulting Bond | Stability in Human Serum (Half-life) | Key Considerations |
| Aminooxy (Oxime) | Oxime | High (> 1 week) | The oxime bond is significantly more stable than hydrazone and imine linkages at physiological pH.[1] Its hydrolysis is slow, minimizing premature drug release. |
| Maleimide | Thioether | Moderate (hours to days) | Prone to retro-Michael addition and exchange with serum thiols, such as albumin, leading to off-target payload transfer.[2] |
| Hydrazone | Hydrazone | Low to Moderate (pH-dependent) | Hydrolytically less stable than oximes, often exploited for pH-sensitive drug release in acidic tumor microenvironments.[1] |
| Thiol-disulfide | Disulfide | Low | Readily cleaved by reducing agents like glutathione, which are present in the bloodstream and intracellularly. |
| "Click" Chemistry (SPAAC) | Triazole | Very High | Strain-promoted azide-alkyne cycloaddition forms a highly stable and bioorthogonal triazole linkage. |
The Role of PEG and Fmoc in Serum Stability
The polyethylene (B3416737) glycol (PEG) component of the linker, even a short PEG2 spacer, can contribute to the overall stability and solubility of the conjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and shield the conjugate from proteolytic degradation.[3]
The Fmoc protecting group is primarily utilized during synthesis and is known to be stable to acidic conditions but labile to bases like piperidine.[4][5] At physiological pH (around 7.4), the Fmoc group is generally considered stable. However, the presence of esterases in serum could potentially lead to slow hydrolysis of the carbamate (B1207046) linkage over extended periods, though this is not typically considered a primary degradation pathway for the intact conjugate in short-term to medium-term stability assessments.
Experimental Protocols for Serum Stability Assessment
A robust assessment of serum stability is crucial. The following is a generalized protocol for evaluating the stability of a bioconjugate in human serum using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To determine the percentage of intact conjugate remaining over time when incubated in human serum at 37°C.
Materials:
-
Test conjugate (e.g., a small molecule conjugated via an oxime bond formed from this compound)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Internal standard (a stable, structurally similar compound)
-
Protein precipitation solution (e.g., ACN with 1% TFA or methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Spike the test conjugate into pre-warmed human serum (37°C) to achieve a final concentration suitable for detection (e.g., 10 µM).
-
Prepare a control sample by spiking the conjugate into PBS.
-
-
Incubation:
-
Incubate the serum and PBS samples at 37°C in a shaking water bath or incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add the aliquot to a tube containing the protein precipitation solution (e.g., 150 µL of cold ACN with internal standard).
-
Vortex vigorously to precipitate serum proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC or LC-MS.
-
Monitor the peak area of the intact conjugate and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in serum.
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
The this compound linker provides access to bioconjugates with a high degree of stability in serum, primarily due to the formation of a robust oxime bond. This stability is a significant advantage over less stable linkages, such as those derived from maleimides, which can lead to premature payload release and potential off-target effects. The inclusion of a short PEG spacer further enhances the desirable properties of the conjugate. While the Fmoc group is essential for synthetic strategies, its impact on the stability of the final conjugate in serum is likely minimal under physiological conditions. For any specific application, a rigorous experimental evaluation of serum stability, as outlined in the provided protocol, is essential to confirm the suitability of the chosen linker and conjugation strategy.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma [mdpi.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
A Comparative Guide to Antibody-Drug Conjugates: Examining the Biological Activity of Oxime-Linked vs. Maleimide-Linked ADCs
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker technology used to connect these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. This guide provides a comprehensive comparison of ADCs synthesized using oxime-based conjugation, specifically employing linkers like Fmoc-aminooxy-PEG2-NH2, against the widely utilized maleimide-based conjugation strategy.
Performance Comparison: Oxime vs. Maleimide (B117702) Linkers
The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), stability, and ultimately, the biological activity of an ADC. While direct head-to-head studies with identical antibodies and payloads for both conjugation methods are not extensively available in published literature, we can infer performance characteristics from existing studies to provide a comparative overview.
Table 1: Comparative Performance of Oxime- and Maleimide-Linked ADCs (Illustrative Data)
| Parameter | Oxime-Linked ADC (e.g., via this compound) | Maleimide-Linked ADC (e.g., via SMCC) | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4; Site-specific conjugation allows for a more homogeneous DAR. | Can range from 0-8 in random conjugation, leading to heterogeneity. Site-specific methods can achieve a more defined DAR. | A higher DAR can enhance potency but may negatively impact pharmacokinetics and increase toxicity.[1] |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | High (>90%) | Variable (50-90%); Susceptible to retro-Michael reaction leading to payload loss, though next-generation maleimides show improved stability.[2][3][4] | Linker stability is crucial to prevent premature payload release and off-target toxicity.[2][5] |
| In Vitro Cytotoxicity (IC50) | Potent, payload-dependent (nM range) | Potent, payload-dependent (nM range) | Efficacy is primarily driven by the payload and antibody targeting, but linker stability can influence the effective concentration of the ADC.[6] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Demonstrates significant tumor regression in xenograft models.[7][8] | Demonstrates significant tumor regression in xenograft models.[9] | In vivo performance is a multifactorial outcome of DAR, stability, and payload potency.[9][10] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Oxime Ligation
This protocol outlines the generation of aldehyde groups on an antibody via periodate (B1199274) oxidation of its carbohydrate moieties, followed by conjugation to an aminooxy-functionalized payload.
1. Antibody Preparation and Oxidation:
-
Prepare the antibody in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Add a solution of sodium periodate (NaIO₄) to the antibody solution to generate aldehyde groups on the carbohydrate chains. The reaction is typically carried out in the dark at room temperature.
-
Quench the reaction by adding an excess of a diol, such as glycerol.
-
Purify the oxidized antibody to remove excess periodate and quenching agent by buffer exchange using a desalting column.
2. Conjugation:
-
To the purified, aldehyde-functionalized antibody, add a solution of the aminooxy-payload linker (e.g., deprotected this compound linked to a payload) in an appropriate solvent (e.g., DMSO).
-
Incubate the reaction mixture. The reaction time can vary from a few hours to a couple of days.
-
Monitor the progress of the conjugation by a suitable analytical method like HIC-HPLC.
3. Purification:
-
Purify the resulting ADC from the excess, unreacted linker-payload using a desalting column or size-exclusion chromatography.
-
Concentrate the purified ADC using an ultracentrifugal filter with an appropriate molecular weight cutoff.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.[11][12]
1. Sample Preparation:
-
Prepare the ADC sample at a suitable concentration (e.g., 1-2 mg/mL) in a high-salt buffer (e.g., 1 M ammonium (B1175870) sulfate).
2. HIC-HPLC Analysis:
-
Use a HIC column (e.g., Protein-Pak Hi Res HIC) on an HPLC system.
-
Equilibrate the column with a high-salt mobile phase (e.g., Buffer A: 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Inject the ADC sample.
-
Elute the different ADC species using a decreasing salt gradient (e.g., a linear gradient to 100% Buffer B: 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
3. Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[6]
1. Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Add the diluted ADCs and controls to the respective wells.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
3. MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of ADCs in a living organism.[7][8]
1. Tumor Implantation:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, control antibody, ADC low dose, ADC high dose).
-
Administer the respective treatments intravenously.
3. Efficacy Monitoring:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the animals for any signs of toxicity.
4. Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size or after a predetermined period.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The efficacy of an ADC is ultimately determined by the mechanism of action of its cytotoxic payload. Below are diagrams illustrating the signaling pathways for two commonly used payloads, Monomethyl Auristatin E (MMAE) and Doxorubicin.
Conclusion
The selection of a linker is a pivotal decision in the design and development of an ADC. Oxime-based conjugation, facilitated by linkers such as this compound, offers a robust method for producing ADCs with a well-defined and homogeneous DAR, which can contribute to a more predictable pharmacokinetic and safety profile. While traditional maleimide-based linkers have been widely used, they can be susceptible to instability in plasma. However, next-generation maleimide linkers have been developed to address this limitation.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic application. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of novel and effective Antibody-Drug Conjugates.
References
- 1. ymc.eu [ymc.eu]
- 2. benchchem.com [benchchem.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Linkers for Site-Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise attachment of functional molecules to proteins is a cornerstone of innovation. The linker, the chemical bridge connecting a protein to a payload, is a critical determinant of the conjugate's stability, efficacy, and safety. This guide provides an objective comparison of alternative linkers for site-specific protein modification, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein conjugates.
The landscape of bioconjugation has evolved significantly, moving from random modification strategies to highly controlled, site-specific approaches. This evolution has been largely driven by the need for more homogeneous and therapeutically effective molecules, particularly in the field of antibody-drug conjugates (ADCs). However, the principles and technologies of site-specific linkers extend to a wide array of applications, including the development of fluorescently labeled proteins for imaging, PEGylated proteins with extended half-lives, and protein-based biosensors.
This guide will delve into the key classes of alternative linkers, comparing their mechanisms of action, performance characteristics, and ideal use cases. We will present quantitative data in easily digestible tables and provide detailed protocols for essential in vitro assays to evaluate linker performance.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary distinction among linkers lies in their stability within a biological system. This choice has profound implications for the mechanism of payload release and the overall therapeutic strategy.
Cleavable Linkers are designed to release their payload in response to specific triggers present in the target environment, such as the tumor microenvironment or within the cell. This controlled release can enhance the potency of the payload and enable the "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[1]
Non-Cleavable Linkers form a stable bond with the protein and payload. The payload is released only after the complete degradation of the protein, typically within the lysosome.[1][2] This approach generally offers higher plasma stability, which can minimize off-target toxicity and lead to a wider therapeutic window.[2][3]
Mechanisms of Cleavable Linkers
There are three primary mechanisms for cleavable linkers:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[2] A widely used example is the valine-citrulline (Val-Cit) dipeptide.[2]
-
pH-Sensitive Linkers: These linkers utilize acid-labile groups, like hydrazones, that are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), while remaining relatively stable at physiological pH (7.4).[2]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytosol, which has a higher concentration of glutathione (B108866) than the extracellular space.[2]
Head-to-Head Comparison of Linker Performance
The selection of a linker is a multifactorial decision that depends on the specific application, the nature of the protein and payload, and the desired therapeutic outcome. The following tables provide a comparative overview of key performance parameters for different linker types.
| Linker Type | Mechanism of Release | Plasma Stability | Bystander Effect | Ideal Application |
| Cleavable | ||||
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | Moderate to High | Yes | Heterogeneous tumors |
| Hydrazone | pH-Sensitive (Acidic) | Low to Moderate | Yes | Rapidly internalizing targets |
| Disulfide | Reduction (Glutathione) | Moderate | Yes | Intracellular targets |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Antibody Degradation | High | No | Homogeneous tumors with high antigen expression |
Table 1. High-level comparison of cleavable and non-cleavable linkers.
Quantitative Performance Data
The following table summarizes representative quantitative data from preclinical studies, offering a more granular comparison of linker performance. It is important to note that direct head-to-head comparisons with identical antibodies, payloads, and experimental conditions are limited in the published literature; the data presented here are compiled from various sources to illustrate performance differences.
| Linker Type | ADC Example | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | Reference |
| Cleavable | ||||
| Val-Cit-PABC | Trastuzumab-MMAE | Unstable in mouse plasma | Potent (nM range) | [4] |
| OHPAS | Trastuzumab-MMAE | Stable in mouse and human plasma | Potent (nM range) | [4] |
| Non-Cleavable | ||||
| SMCC | Trastuzumab-DM1 (T-DM1) | ~4.6 days in rats | Potent (nM range) | [5] |
Table 2. Representative quantitative performance data for different linker technologies.
Beyond Antibody-Drug Conjugates: Alternative Applications
While ADCs have been a major driver of linker innovation, site-specific modification technologies are broadly applicable across various fields of protein science.
-
Fluorescent Labeling: Site-specific attachment of fluorescent dyes allows for precise tracking of proteins in living cells, enabling detailed studies of protein localization, trafficking, and interactions.[6][7] Branched linkers can be used to increase the degree of labeling and enhance signal intensity.[6]
-
Enzymatic Ligation: Techniques like sortase-mediated ligation and intein-based protein splicing offer highly specific methods for protein modification.[8][9][10][11] Sortase A, for example, recognizes a specific peptide motif (LPXTG) and can be used to ligate proteins to various molecules, including other proteins, peptides, and small molecules.[10]
-
PEGylation: The site-specific attachment of polyethylene (B3416737) glycol (PEG) can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which reduces renal clearance and extends their circulation half-life.
Mandatory Visualizations
Experimental Workflow for Linker Stability Assessment
Caption: Workflow for assessing ADC linker stability.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Caption: Mechanisms of cleavable and non-cleavable linkers.
Decision Tree for Linker Selection
Caption: Decision tree for selecting an appropriate linker.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the protein conjugate and the rate of payload deconjugation in plasma.
Methodology:
-
Preparation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in plasma from the relevant species (e.g., human, mouse, rat). Prepare a control sample by diluting the conjugate in a suitable buffer like PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze the samples at -80°C to halt any degradation.
-
Sample Analysis:
-
ELISA: Use two separate ELISAs to measure the concentration of the total protein and the protein-conjugated payload. The difference between these values indicates the extent of drug deconjugation.[5]
-
LC-MS/MS: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of the released free payload.[1]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (e.g., IC50) of a protein-drug conjugate on target cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Conjugate Treatment: Prepare serial dilutions of the protein-drug conjugate, a non-targeting control conjugate, and the free payload. Remove the culture medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the viability data to the untreated control cells and plot the percentage of cell viability against the logarithm of the conjugate concentration to determine the IC50 value.
Conclusion
The choice of linker is a critical decision in the design of site-specific protein conjugates. A thorough understanding of the different linker technologies, their mechanisms of action, and their performance characteristics is essential for developing safe and effective therapeutic and diagnostic agents. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in certain therapeutic contexts, but may come with the trade-off of lower plasma stability. Conversely, non-cleavable linkers provide superior stability in circulation, generally leading to a better safety profile, but their efficacy is contingent on the efficient internalization and degradation of the entire conjugate. The expanding toolbox of linker technologies, including novel cleavable systems and advanced site-specific conjugation methods, continues to push the boundaries of what is possible in protein engineering and drug development. The careful selection and rigorous evaluation of the linker will undoubtedly remain a key factor in the success of next-generation protein-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies [mdpi.com]
- 7. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 8. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Fmoc-aminooxy-PEG2-NH2 in Bioconjugation
Fmoc-aminooxy-PEG2-NH2 is a heterobifunctional linker widely utilized by researchers in bioconjugation, peptide synthesis, and drug development.[1][2] Its structure comprises three key components: a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This architecture enables the precise, site-specific modification of biomolecules through a chemoselective reaction known as oxime ligation.[1]
This guide provides an objective comparison of oxime ligation using this linker against other common bioconjugation techniques, supported by experimental data and detailed protocols for its application.
Core Chemistry: The Oxime Ligation
The primary application of this compound revolves around the formation of a stable oxime bond. After the removal of the Fmoc protecting group, the exposed aminooxy moiety (R-O-NH₂) reacts with a carbonyl group (an aldehyde or ketone) on a target molecule.[3] This reaction is highly chemoselective and can be performed in aqueous solutions under mild, biocompatible conditions.[4][5] The reaction is catalyzed by nucleophilic agents like aniline (B41778), which can significantly accelerate the rate of ligation, allowing for complete conjugation in minutes.[3][6]
Performance Comparison with Alternative Ligation Chemistries
While oxime ligation is a robust method, its performance characteristics differ from other popular bioconjugation techniques. The choice of linker chemistry is critical and depends on the specific requirements for reaction speed, bond stability, and orthogonality.
Data Presentation: Comparison of Common Bioconjugation Chemistries
| Feature | Oxime Ligation (Aminooxy + Aldehyde) | Thiol-Maleimide Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate (k₂) at neutral pH | Slow (~10⁻² to 10⁻³ M⁻¹s⁻¹)[7] | Fast (~10³ M⁻¹s⁻¹) | Very Fast (~1 M⁻¹s⁻¹) |
| Bond Stability | High hydrolytic stability, especially compared to hydrazones.[7][8] Reversible under specific acidic conditions.[9] | Thioether bond is stable, but maleimide (B117702) ring can undergo hydrolysis and thiol exchange. | Triazole ring is extremely stable and considered non-cleavable. |
| Bioorthogonality | High. Aldehydes/ketones are rare on native proteins. Aminooxy groups are not naturally present.[7] | Moderate. Free thiols exist (e.g., Cysteine), and maleimides can react with other nucleophiles.[3] | Excellent. Azides and cyclooctynes are abiotic and highly specific reaction partners. |
| Catalyst Requirement | Often accelerated by aniline catalysts.[3][10] Does not require metal ions.[3] | Not required. | Not required (copper-free). |
| Typical pH | Mildly acidic (pH 4.5 - 6.0) for optimal rate.[11] | Neutral (pH 6.5 - 7.5) | Physiological (pH 7.4) |
Data Presentation: Comparative Hydrolytic Stability of C=N Linkages
The stability of the resulting conjugate is paramount, particularly for in vivo applications. Oximes demonstrate superior stability compared to other imine-based linkages.[7][10]
| Linkage Type | Relative Hydrolytic Stability | Key Characteristics |
| Oxime | High (100-1000x more stable than hydrazones)[8] | Stability is enhanced when formed from ketones versus aldehydes.[8] Maximum stability is observed in acidic solutions (pH 2-3).[8] |
| Hydrazone | Moderate | More labile than oximes, making them suitable for applications requiring controlled release under acidic conditions.[4][7] |
| Imine (Schiff Base) | Low | Readily hydrolyzes in aqueous conditions.[7] |
Key Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in several advanced research areas.
Antibody-Drug Conjugates (ADCs)
A primary application is the synthesis of ADCs, where the linker connects a potent cytotoxic payload to a monoclonal antibody.[12][13][14] The stability of the oxime bond ensures the ADC remains intact in circulation, while the linker's properties can be tuned for controlled drug release within the target cancer cell.[9]
Peptide Modification and Labeling
In peptide chemistry, the linker facilitates site-specific modifications, such as the attachment of fluorescent labels, imaging agents, or other peptides.[3][5] The Fmoc group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[15]
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound in a typical bioconjugation application, starting from a peptide synthesized on a resin.
Protocol 1: Fmoc Group Deprotection
This step exposes the reactive aminooxy group and is typically performed while the peptide or other molecule is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[16]
-
Deprotection: Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF to the resin.[17][18]
-
Incubation: Agitate the mixture at room temperature for 15-30 minutes. The completion of the deprotection can be monitored using a colorimetric test (e.g., Kaiser test) to detect free amines.[17]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and by-products.[16] The resin now has a free aminooxy group ready for ligation.
Protocol 2: Oxime Ligation in Solution
This protocol is performed after cleaving the modified peptide from the resin.
-
Reagent Preparation: Dissolve the aminooxy-functionalized peptide in an aqueous buffer, typically 0.1 M ammonium (B1175870) acetate (B1210297) or sodium acetate at pH 4.5.[19]
-
Target Addition: Add the aldehyde or ketone-containing target molecule to the solution. A slight excess (1.2-1.5 equivalents) of one reagent may be used to drive the reaction to completion.
-
Catalysis (Optional but Recommended): For faster kinetics, add aniline to a final concentration of 10-20 mM.[19]
-
Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress using HPLC or mass spectrometry. The reaction is often complete within 5 minutes to a few hours.[3][6]
-
Purification: Once the reaction is complete, purify the final conjugate using reverse-phase HPLC to remove unreacted starting materials and catalyst.
Conclusion
This compound, through its participation in oxime ligation, offers a powerful and reliable method for bioconjugation. Its key advantages include the formation of a highly stable bond, excellent chemoselectivity, and the absence of a requirement for metal catalysts.[3] While the reaction kinetics at neutral pH are slower than alternatives like click chemistry, this can be overcome by using aniline catalysts and optimizing pH.[3][7] The linker's compatibility with standard peptide synthesis and its utility in creating advanced therapeutics like ADCs make it an indispensable tool for researchers in chemistry, biology, and pharmaceutical science.
References
- 1. This compound [myskinrecipes.com]
- 2. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. chempep.com [chempep.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 19. rsc.org [rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-aminooxy-PEG2-NH2
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-aminooxy-PEG2-NH2, a valuable compound in bioconjugation and pharmaceutical research. Adherence to these guidelines will help safeguard your team and the environment.
While this compound is generally not classified as a hazardous substance, its chemical and toxicological properties have not been exhaustively investigated.[1][2] Therefore, it is crucial to handle this compound with care and follow standard laboratory safety protocols.
Key Safety and Disposal Information
To facilitate quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture according to GHS and Regulation (EC) No. 1272/2008.[1][2] | [1][2] |
| Primary Hazards | No particular hazards are associated with this compound, though a full toxicological profile is not available.[1][2][3] | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, and appropriate laboratory apparel.[1][3] | [1][3] |
| Handling | Avoid contact with eyes and skin. Ensure adequate ventilation. Do not inhale vapors or dust. Wash hands thoroughly after handling.[3][4] | [3][4] |
| Spill Response | Absorb with an inert material (e.g., vermiculite, dry sand) and place in a designated chemical waste container.[1] Alternatively, collect with a wet cloth or gently sweep into a suitable container.[3] | [1][3] |
| Disposal | Dispose of contents and container as hazardous waste. Do not flush to sewer.[1][5] | [1][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
Follow this detailed methodology for the safe disposal of this compound waste.
-
Preparation:
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Designate a clearly labeled, sealed container for the chemical waste. This container should be compatible with the chemical and local disposal regulations.
-
-
For Solid Waste:
-
Carefully sweep any solid this compound waste into the designated chemical waste container.
-
For trace amounts or dust, a wet cloth can be used to wipe the area, and the cloth should then be disposed of in the same waste container.[3]
-
-
For Solutions or Spills:
-
Contain the spill to prevent it from spreading.
-
Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1]
-
Carefully scoop the absorbent material into the designated chemical waste container.
-
-
Container Management:
-
Securely seal the chemical waste container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations, building a foundation of trust and responsibility in your laboratory's operations.
References
Essential Safety and Operational Guide for Handling Fmoc-aminooxy-PEG2-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PEG2-NH2. Adherence to these procedures is vital for ensuring personal safety, maintaining experimental integrity, and minimizing laboratory hazards.
Hazard Identification and Personal Protective Equipment (PPE)
While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, it is imperative to handle it with caution, as with all laboratory chemicals. The following personal protective equipment is mandatory to prevent exposure.[1][2][3]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side-Shields | Protects eyes from potential splashes of the chemical or solvents. Standard safety glasses are insufficient.[2][4][5] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. It is recommended to inspect gloves before use and change them immediately if contaminated.[2][4] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from accidental spills.[4][5] |
| Respiratory Protection | Use in a Well-Ventilated Area or Fume Hood | Handling the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1][4] |
First Aid Procedures
In the event of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought if symptoms persist.[1][6]
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is essential for both safety and experimental success.
3.1. Preparation
-
Ensure all necessary PPE is worn correctly.
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Prepare your work area in a well-ventilated chemical fume hood.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation, as it is typically stored at -20°C.[1]
3.2. Weighing and Aliquoting
-
Conduct all weighing and aliquoting of powdered this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Close the container tightly after use and return it to the recommended storage conditions.
3.3. Dissolution and Reaction
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If the intended use involves Fmoc deprotection, be aware that this process often utilizes a mild base such as piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[7][8][9] These reagents require careful handling and appropriate waste disposal.
-
Always conduct reactions within the fume hood.
3.4. Post-Handling
-
Decontaminate the work area thoroughly after handling.
-
Dispose of all contaminated materials, including gloves and weighing paper, in the appropriate chemical waste container.
Storage and Disposal
Proper storage and disposal are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
| Aspect | Procedure | Rationale |
| Storage | Store at -20°C, protected from light and moisture.[1] | To maintain the stability and purity of the compound. |
| Spill or Leak | Gently sweep up the material with a wet cloth or other suitable absorbent material and place it in a sealed container for disposal.[1] | To prevent the spread of the chemical and minimize exposure. |
| Disposal | Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Experimental Workflow and Logical Relationships
Diagram 1: Safe Handling Workflow for this compound
Caption: A stepwise workflow for the safe handling of this compound.
Diagram 2: Personal Protective Equipment (PPE) Logic
Caption: Logical relationship between PPE and routes of chemical exposure.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. genscript.com [genscript.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
